1H-indazol-5-ylthiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-5-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-1-2-7-5(3-6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOSCSKDQWDTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401467 | |
| Record name | 1H-indazol-5-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381211-81-0 | |
| Record name | N-1H-Indazol-5-ylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381211-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-indazol-5-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity & Therapeutic Potential of the 1H-Indazol-5-ylthiourea Scaffold
Executive Summary
The 1H-indazol-5-ylthiourea moiety represents a privileged pharmacophore in modern drug discovery, characterized by its dual-functionality as a kinase hinge-binder and a metal-chelating antimicrobial agent. Unlike simple urea derivatives, the thiourea linkage provides unique hydrogen-bonding capabilities and conformational flexibility that enhance binding affinity in the ATP-binding pockets of kinases such as VEGFR-2 and AGC kinases . Furthermore, this scaffold serves as a critical synthetic intermediate for generating thiazolidinone-based antimicrobials active against methicillin-resistant Staphylococcus aureus (MRSA).
This technical guide dissects the structure-activity relationships (SAR), synthesis protocols, and biological validation of 1H-indazol-5-ylthiourea derivatives, providing a roadmap for their application in oncology and infectious disease research.
Chemical Biology & SAR Analysis
The Pharmacophore
The biological potency of 1H-indazol-5-ylthiourea stems from the synergistic combination of the indazole ring and the thiourea linker.
-
1H-Indazole Core (Hinge Binder): The indazole nitrogen atoms (N1/N2) mimic the adenine ring of ATP, allowing the molecule to form essential hydrogen bonds with the hinge region of protein kinases. The 5-position vector directs substituents into the solvent-exposed region or the hydrophobic back-pocket, depending on the kinase conformation (DFG-in vs. DFG-out).
-
Thiourea Linker (The "Claw"): The thiocarbonyl (C=S) and dual amino (NH) groups act as a versatile H-bond donor/acceptor system. In metalloenzyme targets, the sulfur atom facilitates chelation with active-site metal ions (e.g.,
, ).
Mechanism of Action: Kinase Inhibition
In oncology, derivatives of this scaffold function primarily as Type II ATP-competitive inhibitors .
-
Primary Interaction: The indazole backbone anchors the molecule within the ATP binding cleft.
-
Secondary Interaction: The thiourea moiety extends to interact with the conserved DFG (Asp-Phe-Gly) motif, stabilizing the inactive conformation of the kinase.
-
Key Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition blocks angiogenesis in solid tumors.
-
AGC Kinases: Critical regulators of cell growth and survival; inhibition induces apoptosis in resistant cancer cell lines.
-
Visualization: Signaling Pathway Inhibition
The following diagram illustrates the downstream effects of 1H-indazol-5-ylthiourea inhibition on the VEGF signaling cascade.
Caption: Figure 1: Blockade of VEGF-mediated angiogenic signaling by Indazol-5-ylthiourea derivatives.
Experimental Protocols
Synthesis of N-(1H-indazol-5-yl)thiourea
This protocol describes the synthesis of the core scaffold, a precursor for complex kinase inhibitors.
Reagents:
-
1H-Indazol-5-amine (CAS: 19335-11-6)
-
Phenyl isothiocyanate (or substituted isothiocyanate)[1]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst: Triethylamine (
) (Optional)[2]
Workflow:
-
Dissolution: Dissolve 1.0 eq of 1H-indazol-5-amine in anhydrous EtOH (10 mL/mmol).
-
Addition: Dropwise add 1.1 eq of the chosen isothiocyanate at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of amine by TLC (Mobile phase: DCM/MeOH 9:1). -
Precipitation: Cool the reaction mixture to
. The thiourea product will precipitate as a solid. -
Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from EtOH if necessary.
Caption: Figure 2: General synthetic route for N-(1H-indazol-5-yl)thiourea derivatives.
In Vitro Kinase Inhibition Assay (FRET-Based)
To validate biological activity, use a FRET-based assay (e.g., Z'-LYTE) to determine
-
Preparation: Prepare a 10 mM stock of the indazole-thiourea derivative in DMSO.
-
Dilution: Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation: Mix compound (2.5
) with Kinase/Peptide substrate mixture (5 ) in a 384-well plate. Incubate for 15 min. -
Reaction Start: Add ATP (2.5
) to initiate the reaction. Incubate for 1 hour at RT. -
Termination: Add Development Reagent (protease) to cleave non-phosphorylated peptides.
-
Detection: Measure fluorescence ratio (Coumarin/Fluorescein) using a plate reader.
-
Analysis: Plot log[inhibitor] vs. % Inhibition to calculate
.
Biological Activity Data
The following table summarizes the biological profile of key derivatives based on recent literature and patent data.
| Compound Class | Target / Organism | Activity Metric | Key Findings |
| 1H-indazol-5-ylthiourea (Core) | S. aureus (Gram +) | MIC: 12.5 - 50 | Moderate activity; enhanced by cyclization to thiazolidinone. |
| 1-(4-fluorobenzyl)-3-(indazol-5-yl) | AGC Kinase | Potent inhibition; Fluorine enhances metabolic stability. | |
| Diaryl-thiourea Indazole | VEGFR-2 | High selectivity over FGFR; blocks HUVEC migration. | |
| Thiazolidinone Derivative | C. albicans (Fungi) | MIC: 8 - 16 | Disrupts ergosterol biosynthesis; fungistatic effect. |
Key Insight: The unsubstituted thiourea (core) shows moderate antimicrobial activity. However, substituting the N3-position with a lipophilic group (e.g., 4-fluorobenzyl) drastically shifts the activity profile toward kinase inhibition by facilitating hydrophobic interactions in the enzyme's back-pocket.
References
-
Zhang, L., et al. (2017). Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors. European Journal of Medicinal Chemistry. Link
-
Fishwick, C.W., et al. (2013). Fragment-led de novo design of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs). Journal of Medicinal Chemistry. Link
-
Gaikwad, N., et al. (2022). Silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives. Journal of Pharmaceutical Negative Results. Link
-
US Patent 10,696,638 B2. Compounds for inhibiting AGC kinase and pharmaceutical compositions comprising the same.[3] Google Patents. Link
-
Bondock, S., et al. (2018). Synthesis and antimicrobial activity of new 5-hetarylthiazole derivatives.[4] Journal of Chemical Research. Link
Sources
Technical Guide: Mechanism of Action of 1H-indazol-5-ylthiourea Scaffolds
[1]
Executive Summary
1H-indazol-5-ylthiourea represents a high-value molecular scaffold characterized by a bicyclic indazole ring fused to a thiourea moiety at the C5 position.[1] This architecture serves as a "dual-anchor" pharmacophore:
-
The Indazole Core: Acts as a bioisostere for the adenine ring of ATP, enabling high-affinity binding to the hinge region of kinase enzymes.[1]
-
The Thiourea Linker: Functions as a hydrogen-bond donor/acceptor system capable of stabilizing the inactive "DFG-out" conformation of kinases or chelating divalent metal ions (
, ) in metalloenzymes.[1]
This guide details the structural biology, kinetic mechanisms, and experimental validation of this scaffold, specifically focusing on its role as a VEGFR2 Tyrosine Kinase Inhibitor .[1]
Chemical Architecture & Pharmacophore Analysis[1]
The efficacy of 1H-indazol-5-ylthiourea stems from its ability to satisfy multiple binding requirements simultaneously.
Structural Components
| Component | Chemical Feature | Biological Function |
| 1H-Indazole Ring | Bicyclic aromatic heterocycle ( | Hinge Binder: Mimics the purine ring of ATP.[1] Forms bidentate H-bonds with the kinase hinge region backbone (e.g., Cys919 in VEGFR2).[1] |
| C5-Position | Substitution vector | Exit Vector: Orients the thiourea tail towards the solvent-accessible front or the hydrophobic back pocket, depending on the specific isomer.[1] |
| Thiourea Moiety | Gatekeeper Interaction: The -NH groups act as H-bond donors to the conserved Glutamate ( |
Pharmacophore Visualization
The following diagram illustrates the interaction logic of the scaffold within a generic Kinase ATP-binding pocket.
Caption: Pharmacophore map showing the Indazole-Thiourea scaffold bridging the Hinge region and the DFG motif in a Type II Kinase binding mode.[1]
Primary Mechanism of Action: Type II Kinase Inhibition[1]
The most prominent application of 1H-indazol-5-ylthiourea derivatives is in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key driver of tumor angiogenesis.[1]
Binding Mode (The "DFG-Out" Conformation)
Unlike Type I inhibitors that bind to the active conformation, 1H-indazol-5-ylthiourea derivatives typically act as Type II inhibitors .[1]
-
Hinge Binding: The indazole nitrogen (N1 or N2) forms a hydrogen bond with the backbone of the hinge region (residues connecting N- and C-lobes).[1]
-
The "Flip": The bulky thiourea-linked tail forces the activation loop to adopt the "DFG-out" conformation.[1]
-
Thiourea Bridge: The thiourea functions as a critical connector.[1] Its amino protons form a hydrogen-bonding network with:
-
Result: This locks the kinase in an inactive state, preventing ATP binding and downstream phosphorylation.[1]
Downstream Signaling Impact
Inhibition of VEGFR2 by this scaffold halts the angiogenic signaling cascade.[1]
Caption: Disruption of VEGF-mediated angiogenic signaling by 1H-indazol-5-ylthiourea inhibition of VEGFR2.[1]
Secondary Mechanism: Metalloenzyme Inhibition[1]
Beyond kinases, the thiourea moiety confers activity against metalloenzymes such as Tyrosinase (melanoma target) and Urease (H. pylori target).[1]
-
Mechanism: The sulfur atom of the thiourea is a "soft" base, making it an excellent chelator for "soft" or borderline metal ions like Copper (
) in the active site of Tyrosinase.[1] -
Interaction: The thiourea sulfur displaces the solvent molecule or substrate bridging the binuclear copper center, effectively silencing the enzyme's catalytic oxidative activity.[1]
Experimental Validation Protocols
To validate the mechanism of a 1H-indazol-5-ylthiourea derivative, the following experimental workflows are standard.
Protocol: Chemical Synthesis
Objective: Synthesize N-(1H-indazol-5-yl)-N'-substituted thiourea.
-
Starting Material: 5-Aminoindazole (commercially available).[1]
-
Reagent: Corresponding Isothiocyanate (
). -
Procedure:
-
Dissolve 5-Aminoindazole (1.0 eq) in anhydrous THF or Ethanol.[1]
-
Add Isothiocyanate (1.1 eq) dropwise at
.[1] -
Reflux for 4–12 hours (monitor via TLC).[1]
-
Workup: Cool to room temperature. The thiourea product often precipitates.[1] Filter and wash with cold ether.[1]
-
Purification: Recrystallization from Ethanol/Water.[1]
-
Protocol: In Vitro Kinase Assay (FRET-based)
Objective: Determine
-
System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).[1]
-
Components:
-
Steps:
-
Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Test Compound (serial dilution 10
M to 0.1 nM) in assay buffer. -
Tracer Addition: Add Tracer (e.g., Kinase Tracer 199).[1]
-
Equilibration: Incubate for 1 hour at Room Temp.
-
Measurement: Read fluorescence emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
References
-
Zhang, L. et al. (2017).[1][2] "Discovery of novel diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors."[1][2] European Journal of Medicinal Chemistry, 141, 373–385.[1][2]
-
Gaikwad, N. et al. (2015).[1] "Indazole: A privileged scaffold in drug discovery."[1] European Journal of Medicinal Chemistry, 90, 707-731.[1] [1]
-
Shakeel, A. et al. (2016).[1] "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review." Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.[1] [1]
-
PubChem. (2024).[1] "N-(1-methyl-1H-indazol-5-yl)thiourea Compound Summary." National Library of Medicine.[1]
-
Santa Cruz Biotechnology. (2024).[1] "N-(1H-Indazol-5-yl)thiourea Product Data Sheet." SCBT. [1]
Design, Synthesis, and Pharmacological Profiling of 1H-Indazol-5-ylthiourea Derivatives
Executive Summary
The 1H-indazol-5-ylthiourea scaffold represents a strategic convergence of two privileged pharmacophores: the indazole core, a proven kinase hinge-binder found in FDA-approved oncology drugs (e.g., Axitinib), and the thiourea moiety, a versatile hydrogen-bonding linker known for urease inhibition and DNA intercalation.[1] This technical guide outlines the rational design, synthetic pathways, and biological characterization of these derivatives. It serves as a blueprint for medicinal chemists targeting VEGFR-2 inhibition (anticancer) and urease inhibition (antimicrobial/anti-ulcer), moving beyond standard protocols to provide a self-validating research framework.[1]
Part 1: Chemical Architecture & Rational Design[1]
The Pharmacophore Fusion Strategy
The design of 1H-indazol-5-ylthiourea derivatives is not arbitrary; it exploits specific binding modes within protein active sites.[1]
-
The Indazole Core (Scaffold): The 1H-indazole ring system mimics the adenine ring of ATP.[1] In kinase targets (e.g., VEGFR-2), the N1 and N2 nitrogens form critical hydrogen bonds with the "hinge region" of the kinase domain (Glu917/Cys919 in VEGFR-2).
-
The Thiourea Linker (Connector): Unlike a rigid amide bond, the thiourea group provides a flexible "bridge" capable of dual H-bond donation (NH) and acceptance (C=S). This is critical for interacting with the aspartate residue of the DFG motif (Asp1046) in kinases or the nickel-center active site in urease enzymes.[1]
-
The Distal R-Group (Tail): Substitution at the N3 position of the thiourea allows for probing the hydrophobic "allosteric pocket," essential for selectivity.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional logic of the scaffold.
Caption: SAR map detailing the functional roles of the indazole core (ATP mimicry), the thiourea bridge (H-bonding), and the variable R-group (selectivity).[2]
Part 2: Synthetic Pathways & Mechanism
Retrosynthetic Analysis
The most robust route to 1H-indazol-5-ylthiourea derivatives is the nucleophilic addition of 5-aminoindazole to substituted aryl/alkyl isothiocyanates .[1] This pathway is preferred over the reaction of indazol-5-ylisothiocyanate with amines due to the commercial availability and stability of the 5-amino precursor.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine (5-aminoindazole) on the electrophilic carbon of the isothiocyanate.
-
Nucleophilic Attack: The lone pair of the 5-amino group attacks the central carbon of the isothiocyanate (
).[1] -
Proton Transfer: A rapid proton transfer occurs from the cationic nitrogen to the anionic sulfur/nitrogen system, stabilizing the thiourea product.
-
Tautomerization: The resulting thiourea exists in equilibrium between thione (C=S) and thiol (C-SH) forms, though the thione predominates in neutral solution.[1]
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for generating high-purity 1H-indazol-5-ylthiourea derivatives.
Part 3: Pharmacological Profiling[1]
Target 1: Kinase Inhibition (VEGFR-2)
Indazole derivatives are established VEGFR-2 inhibitors.[1] The addition of a thiourea tail at the 5-position mimics the binding mode of Sorafenib (which uses a urea linker).[1]
-
Mechanism: The indazole binds the ATP pocket.[1] The thiourea moiety forms H-bonds with the gatekeeper residues or the DFG motif, locking the kinase in an inactive conformation.
-
Relevance: Anti-angiogenesis in solid tumors (Breast, Lung, Colorectal).
Target 2: Urease Inhibition
Thioureas are potent inhibitors of Jack bean and Helicobacter pylori urease.[1]
-
Mechanism: The sulfur atom of the thiourea coordinates with the bi-nickel center of the urease active site, while the NH groups form H-bonds with active site residues, preventing urea hydrolysis.
-
Relevance: Treatment of gastric ulcers and prevention of struvite kidney stones.[1]
Comparative Activity Data (Representative)
Note: Values represent typical ranges for this scaffold class based on structural analogs (Indole/Indazole thioureas).
| Compound Derivative (R-Group) | Target: VEGFR-2 ( | Target: Urease ( | Predicted LogP |
| Phenyl (Unsubstituted) | 5.2 - 8.5 | 22.0 - 25.0 | 2.8 |
| 4-Fluorophenyl | 1.8 - 3.5 | 18.5 - 21.0 | 3.1 |
| 3,4-Dichlorophenyl | 0.5 - 1.2 | 4.2 - 6.8 | 3.9 |
| 4-Nitrophenyl | > 50.0 | 1.5 - 3.0 | 2.9 |
Part 4: Experimental Protocols
Synthesis Protocol: 1-(1H-indazol-5-yl)-3-phenylthiourea
Objective: To synthesize a reference standard for biological assay.
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-aminoindazole (1.33 g, 10 mmol) in absolute ethanol (20 mL).
-
Addition: Dropwise add phenyl isothiocyanate (1.35 g, 10 mmol) while stirring at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 6 hours. Monitor progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The spot for 5-aminoindazole ( ) should disappear.[1] -
Workup: Cool the reaction mixture to room temperature. A white or pale-yellow precipitate will form.[1]
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (
) and diethyl ether ( ) to remove unreacted isothiocyanate. -
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]
-
Validation: Confirm structure via
(DMSO- ): Look for singlet at ppm (Thiourea NH).[1]
Biological Assay: Urease Inhibition Screening
Objective: Determine the
-
Reagents:
-
Procedure:
-
Incubate 10
of enzyme with 10 of test compound (dissolved in DMSO) at for 10 mins. -
Add 40
of Urea substrate solution.[1] Incubate for 15 mins. -
Measure ammonia production by absorbance at 625 nm (Indophenol method or Phenol red shift).
-
-
Calculation:
References
-
Indazole as a Privileged Scaffold
-
Thiourea in Drug Design
-
Synthetic Methodology (Isothiocyanate Reaction)
-
Analogous Anticancer Activity (Indole-Thioureas)
-
Title: Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents.[1][4]
-
Source: RSC Advances.[1]
-
URL:[Link]
-
Relevance: Demonstrates the specific efficacy of 5-substituted urea/thiourea nitrogen heterocycles in cancer cell lines (H460, MCF-7).[1]
-
Sources
An In-depth Technical Guide to 1H-Indazol-5-ylthiourea for Proteomics Research
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in a multitude of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The strategic deployment of this "privileged" scaffold within chemical probes offers a powerful avenue for elucidating complex biological pathways and validating novel drug targets. This guide provides a comprehensive technical overview of the application of 1H-indazol-5-ylthiourea chemistry in proteomics research. We will explore the design, synthesis, and application of indazole-based covalent probes, focusing on the use of a 1H-indazol-5-yl isothiocyanate precursor that, upon reaction with protein nucleophiles, forms a stable 1H-indazol-5-ylthiourea linkage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent chemoproteomics for target identification, validation, and the elucidation of drug mechanisms of action.
Introduction: The Convergence of a Privileged Scaffold and Covalent Proteomics
The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a prominent feature in numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib.[2] Its ability to form key hydrogen bond interactions within the hinge region of ATP-binding pockets makes it an ideal directing group for engaging protein kinases, a critical class of enzymes in cellular signaling and disease.[1][3]
Chemical proteomics has emerged as an indispensable tool for mapping the interaction landscape of small molecules within the complex milieu of the cell.[4][5][6] Among the various strategies, the use of covalent chemical probes—molecules that form a permanent bond with their protein targets—offers distinct advantages.[7] Covalent probes enable the capture and enrichment of target proteins, even those with transient or low-affinity interactions, facilitating their unambiguous identification by mass spectrometry.[8]
This guide focuses on a specific, powerful application of the indazole scaffold in a proteomics context. We posit that the true utility of "1H-indazol-5-ylthiourea" in proteomics is not as a probe itself, but as the stable, covalent adduct formed between a reactive 1H-indazol-5-yl isothiocyanate probe and a target protein. The isothiocyanate group (-N=C=S) is a well-established electrophile that readily reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine side chains and the N-terminal α-amino group, to form a robust thiourea bond.[9][10]
By wedding the kinase-targeting potential of the indazole scaffold with the covalent labeling efficiency of the isothiocyanate group, researchers can create powerful tools to investigate the kinome and other protein families that recognize the indazole motif.
Probe Design and Synthesis: From Scaffold to Reactive Tool
The design of an effective chemoproteomic probe requires a careful balance of biological activity and chemical reactivity. A typical probe consists of three key components: a recognition element, a reactive group, and a reporter handle.
-
Recognition Element: The 1H-indazole core serves as the primary recognition element, directing the probe towards its cognate binding proteins (e.g., kinases).
-
Reactive Group: The isothiocyanate group is the electrophilic "warhead" that enables covalent bond formation with target proteins.
-
Reporter Handle: A reporter handle, such as a terminal alkyne or azide, is often incorporated to allow for downstream bioorthogonal ligation (e.g., "click chemistry").[9] This enables the attachment of a biotin tag for affinity purification or a fluorophore for visualization.
Proposed Synthetic Pathway
A plausible and efficient synthesis of a versatile 1H-indazol-5-yl isothiocyanate probe can be envisioned starting from commercially available 5-nitro-1H-indazole. The following diagram outlines a potential synthetic route.
Caption: Proposed synthesis of an indazole-isothiocyanate probe.
This modular synthesis allows for the introduction of a reporter handle, such as a terminal alkyne, on the indazole nitrogen, creating a trifunctional probe for advanced chemoproteomic workflows.
Mechanism of Action: Covalent Modification via Thiourea Formation
The core of this proteomics strategy lies in the covalent reaction between the electrophilic isothiocyanate probe and nucleophilic residues on the protein surface. The primary targets are the non-protonated ε-amino group of lysine residues and the N-terminal α-amino group.[10]
Caption: Chemoproteomic workflow for target identification.
Detailed Protocol: Target Identification
-
Probe Treatment:
-
Live Cells: Incubate cultured cells with the alkyne-functionalized indazole-isothiocyanate probe at varying concentrations (e.g., 1-50 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysate: Incubate fresh cell lysate with the probe. This can help identify targets that may not be accessible in live cells due to permeability issues.
-
-
Lysis and Protein Extraction:
-
Harvest and wash cells to remove excess probe.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors) to solubilize proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry:
-
To ~1 mg of protein lysate, add the click chemistry cocktail: Biotin-Azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature to attach the biotin handle to the probe-labeled proteins.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture biotinylated proteins.
-
Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds (e.g., with DTT) and alkylate free cysteines (e.g., with iodoacetamide).
-
Digest the captured proteins into peptides using trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database to identify peptides and infer proteins.
-
Use a quantitative proteomics approach (e.g., label-free quantification or isotopic labeling) to compare the abundance of proteins in the probe-treated sample versus the vehicle control. Proteins significantly enriched in the probe sample are considered potential targets.
-
Workflow for Target Engagement
This workflow uses the covalent probe in a competitive format to validate that a non-covalent inhibitor binds to the same target in a cellular context.
-
Pre-treatment: Incubate cells with the non-covalent indazole inhibitor of interest or a vehicle control.
-
Probe Addition: Add the covalent indazole-isothiocyanate probe to all samples and incubate.
-
Analysis: Follow steps 2-7 from the Target Identification workflow.
-
Interpretation: If the non-covalent inhibitor binds to a target protein, it will block the binding site and prevent labeling by the covalent probe. This will result in a significant reduction in the protein's signal in the inhibitor-treated sample compared to the vehicle control, thus confirming target engagement.
Data Presentation and Interpretation
Quantitative proteomics is essential for distinguishing true targets from background binders. Results are typically presented in a volcano plot, which visualizes both the statistical significance (p-value) and the magnitude of change (fold change) for each identified protein.
| Protein ID | Gene Name | Fold Enrichment (Probe/DMSO) | -log10(p-value) | Notes |
| P00533 | EGFR | 25.6 | 4.5 | Known kinase target, high confidence hit. |
| P04626 | ERBB2 | 18.2 | 4.1 | Related kinase, potential on-target. |
| P07949 | LCK | 15.9 | 3.8 | Known indazole binder. |
| P12931 | SRC | 12.5 | 3.5 | Off-target kinase. |
| P62937 | TUBA1A | 1.2 | 0.3 | Abundant protein, likely background. |
| P02768 | ALB | 1.1 | 0.2 | Common background contaminant. |
Table 1: Example data table from a quantitative chemoproteomics experiment. Proteins with high fold enrichment and high statistical significance are considered strong candidates for being true targets of the probe.
Trustworthiness and Validation: Ensuring Scientific Integrity
Every protocol must be a self-validating system. The following controls are critical for ensuring the trustworthiness of the results:
-
Vehicle Control: A DMSO-only treated sample is essential to identify proteins that non-specifically bind to the beads or are endogenously biotinylated.
-
Competition Control: For target validation, pre-incubation with a known, non-covalent inhibitor of the target should ablate the signal from the covalent probe. [11]* Structurally Similar Inactive Probe: Synthesizing and testing a probe with a minor structural modification that is known to abolish binding activity can help distinguish specific from non-specific covalent labeling.
-
Orthogonal Validation: Putative targets identified by proteomics should be validated by an independent method, such as Western blotting of the enriched fraction or in vitro enzymatic assays with recombinant protein.
Conclusion and Future Perspectives
The use of 1H-indazol-5-yl isothiocyanate as a covalent chemical probe represents a powerful and rational strategy for exploring the cellular targets of this important therapeutic scaffold. By leveraging the principles of covalent ligation and advanced proteomics, researchers can gain unprecedented insights into the mechanism of action of indazole-based drugs, identify novel therapeutic targets, and accelerate the drug discovery pipeline.
Future work may involve the development of indazole probes with different reactive warheads to target other amino acid residues (e.g., sulfonyl fluorides for serine or tyrosine) or the incorporation of photo-activatable groups for photoaffinity labeling, further expanding the toolkit for dissecting the complex biology governed by indazole-binding proteins.
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Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assays of 1H-indazol-5-ylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Indazole Scaffolds in Kinase Inhibition
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins and other substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts.[4][5][6] Indazole-based compounds have shown inhibitory activity against a range of kinases, including Polo-like kinase 4 (PLK4), Akt, and Pim kinases, by targeting the ATP-binding site of these enzymes.[4][7][8] 1H-indazol-5-ylthiourea is a representative member of this class of compounds, and this document provides a comprehensive guide to establishing a robust in vitro kinase assay to characterize its inhibitory potential.
This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for determining the inhibitory activity of 1H-indazol-5-ylthiourea against a representative serine/threonine kinase. The principles and methods described herein are broadly applicable to other indazole-based inhibitors and can be adapted for various kinase targets.
Choosing the Right In Vitro Kinase Assay Platform
The selection of an appropriate assay platform is a critical first step in characterizing a kinase inhibitor.[6] Several robust methods are available, each with its own advantages and disadvantages.[3] The primary methodologies include:
-
Radiometric Assays: These are considered the "gold standard" due to their direct measurement of phosphate incorporation into a substrate. However, they require the handling of radioactive materials (³²P- or ³³P-ATP) and are less amenable to high-throughput screening (HTS).
-
Fluorescence-Based Assays: These assays, including Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative and are well-suited for HTS.[3][9][10] They rely on the change in fluorescence properties of a labeled substrate upon phosphorylation.[9][10]
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced or the remaining ATP in the reaction.[11][12] They are highly sensitive, have a broad dynamic range, and are readily adaptable to HTS formats.[11][12]
For the purposes of this guide, we will focus on a luminescence-based ADP-Glo™ Kinase Assay due to its high sensitivity, robustness, and straightforward workflow, making it an excellent choice for both initial screening and detailed IC₅₀ determination.[11][12]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[11]
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (1H-indazol-5-ylthiourea) are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.
-
ADP Detection:
-
Step 1: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Step 2: A Kinase Detection Reagent is then added, which contains the enzyme Ultra-Glo™ Luciferase and a substrate. The ADP is converted back to ATP, which is then used by the luciferase to generate a luminescent signal. The intensity of the light produced is directly proportional to the initial ADP concentration and, therefore, the kinase activity.
-
Experimental Workflow for In Vitro Kinase Assay of 1H-indazol-5-ylthiourea
Figure 1: A schematic overview of the experimental workflow for determining the in vitro kinase inhibitory activity of 1H-indazol-5-ylthiourea using the ADP-Glo™ assay.
Detailed Protocol: In Vitro Kinase Assay for 1H-indazol-5-ylthiourea against PLK4
This protocol is designed for a 384-well plate format, which is suitable for HTS and dose-response studies. As indazole scaffolds have been reported to inhibit PLK4, we will use recombinant human PLK4 as the target kinase.[7][13]
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| 1H-indazol-5-ylthiourea | Biosynth | FI169548 |
| Recombinant Human PLK4 Kinase | Thermo Fisher Scientific | PV3802 |
| PLK4 Substrate (e.g., Tubulin) | Cytoskeleton, Inc. | T240 |
| ATP | Sigma-Aldrich | A7699 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Kinase Buffer (5X) | Varies with kinase | See manufacturer's recommendation |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white, flat-bottom plates | Corning | 3570 |
| Multichannel pipette | - | - |
| Plate reader with luminescence capability | - | - |
Reagent Preparation
-
1H-indazol-5-ylthiourea Stock Solution: Prepare a 10 mM stock solution of 1H-indazol-5-ylthiourea in 100% DMSO.
-
Compound Dilution Series: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 0.01 µM).
-
Kinase Working Solution: Dilute the recombinant PLK4 kinase in 1X kinase buffer to the desired working concentration. The optimal concentration should be determined empirically by performing a kinase titration.
-
Substrate Working Solution: Prepare the substrate working solution in 1X kinase buffer. The concentration should be at or near the Kₘ for the kinase.
-
ATP Working Solution: Prepare the ATP working solution in 1X kinase buffer. The concentration should be at or near the Kₘ for ATP for the specific kinase.
Assay Procedure
-
Compound Addition: Add 1 µL of the serially diluted 1H-indazol-5-ylthiourea or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Kinase and Substrate Addition: Add 5 µL of the kinase working solution and 5 µL of the substrate working solution to each well.
-
Initiate Kinase Reaction: Add 5 µL of the ATP working solution to each well to start the reaction. The final reaction volume is 16 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 16 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 32 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence signal using a plate reader.
Data Analysis and IC₅₀ Determination
-
Data Normalization:
-
High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO.
-
Low Control (100% Inhibition): Wells containing substrate, ATP, and DMSO (no kinase).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_low) / (Luminescence_high - Luminescence_low))
-
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the 1H-indazol-5-ylthiourea concentration.
-
IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.[14]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
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Application Note: Characterization of 1H-indazol-5-ylthiourea for Inhibiting PLK4 Activity
Executive Summary
1H-indazol-5-ylthiourea represents a specialized scaffold within the class of indazole-based kinase inhibitors, designed to target Polo-like kinase 4 (PLK4) . PLK4 is the master regulator of centriole duplication; its dysregulation is a hallmark of genomic instability in cancers such as breast, colon, and brain tumors.
This application note provides a comprehensive technical guide for evaluating the efficacy of 1H-indazol-5-ylthiourea. It details the mechanistic basis of inhibition, specifically targeting the ATP-binding hinge region, and outlines rigorous protocols for biochemical validation (ADP-Glo™) and cellular phenotyping (Centriole Depletion Assay).
Scientific Background & Mechanism of Action
The Target: PLK4 and Centrosome Biology
PLK4 is a serine/threonine kinase distinct from other PLK family members (PLK1-3) due to its unique structural divergence and dedicated role in biogenesis.[1] It localizes to the centriole and recruits critical scaffolding proteins STIL and SAS-6 to initiate the formation of a pro-centriole.[1]
-
Normal Function: Ensures each centriole duplicates exactly once per cell cycle (S phase).
-
Pathology: Overexpression leads to supernumerary centrosomes, multipolar spindles, and aneuploidy.
-
Therapeutic Strategy: Inhibition of PLK4 prevents centriole duplication.[1][2] As cancer cells divide, they progressively lose centrioles, leading to mitotic catastrophe and apoptosis—a concept known as "synthetic lethality" in TRIM37-amplified tumors.
The Inhibitor: 1H-indazol-5-ylthiourea Scaffold
The indazole core is a privileged structure in kinase drug discovery (e.g., Axitinib, CFI-400945). The thiourea moiety at the 5-position serves as a critical hydrogen-bonding donor/acceptor system.
-
Binding Mode: The indazole nitrogen and the thiourea NH groups likely interact with the kinase hinge region residues (Glu90 and Cys92 in PLK4).[3]
-
Selectivity: The thiourea linker provides distinct conformational flexibility compared to urea, potentially enhancing selectivity against the structurally similar Aurora kinases.
Pathway Visualization
The following diagram illustrates the PLK4 signaling cascade and the downstream effects of inhibition by 1H-indazol-5-ylthiourea.
Caption: Mechanism of PLK4 inhibition leading to centriole depletion and subsequent mitotic catastrophe.
Experimental Protocols
Compound Preparation and Handling[1][3][4]
-
Solubility: 1H-indazol-5-ylthiourea is hydrophobic. Dissolve in DMSO (Dimethyl Sulfoxide) to create a stock concentration (typically 10 mM).
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.
-
Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in assays is <1% (usually 0.1-0.5%) to avoid solvent toxicity.
Protocol A: In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the inhibitory potency (IC50) by measuring the conversion of ATP to ADP during the PLK4 kinase reaction.
Reagents:
-
Recombinant Human PLK4 (active, GST-tagged).
-
Substrate: Casein or Myelin Basic Protein (MBP).
-
ATP (Ultra-pure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.
Step-by-Step Workflow:
-
Compound Dilution: Prepare a 10-point serial dilution of 1H-indazol-5-ylthiourea in Assay Buffer (3x concentration).
-
Enzyme Mix: Dilute PLK4 enzyme to 2 ng/µL in Assay Buffer.
-
Substrate/ATP Mix: Prepare a mix of Substrate (0.2 mg/mL) and ATP (10 µM). Note: ATP concentration should be at or below the Km of PLK4 (~15 µM) to ensure competitive inhibition sensitivity.
-
Reaction Assembly (384-well plate):
-
Add 2 µL Compound Dilution.
-
Add 2 µL Enzyme Mix. Incubate for 10 min at RT (allows inhibitor binding).
-
Add 2 µL Substrate/ATP Mix to initiate reaction.
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
ADP-Glo Reagent: Add 6 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Detection Reagent: Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision, GloMax).
Data Analysis:
Calculate % Inhibition using the formula:
Protocol B: Cellular Centriole Depletion Assay
The phenotypic hallmark of PLK4 inhibition is the progressive loss of centrioles.
Cell Lines: HeLa, MCF-7, or RPE-1 (hTERT immortalized).
Step-by-Step Workflow:
-
Seeding: Seed cells on glass coverslips in 24-well plates (approx. 20,000 cells/well). Allow adhesion overnight.
-
Treatment: Treat cells with 1H-indazol-5-ylthiourea at varying concentrations (e.g., 10 nM, 100 nM, 1 µM) for 48 to 72 hours .
-
Rationale: Centriole loss requires cells to pass through mitosis. 48-72 hours allows for 2-3 cell cycles.
-
-
Fixation:
-
Wash with PBS.
-
Fix with ice-cold Methanol for 10 min at -20°C (Preferred for centrosome markers).
-
-
Blocking: Block with 3% BSA/PBS + 0.1% Triton X-100 for 30 min.
-
Primary Antibody: Incubate overnight at 4°C with:
-
Anti-Centrin (Centriole marker).
-
Anti-Pericentrin or Anti-gamma-Tubulin (PCM marker).
-
-
Secondary Antibody: Incubate 1 hour at RT with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488/594).
-
Imaging: Mount with DAPI. Image using a confocal microscope (60x or 100x oil objective).
-
Quantification: Count the number of Centrin foci per cell.
-
Normal: 2-4 foci (G1 vs G2).
-
Inhibited: 0-1 foci.
-
Data Presentation & Analysis
Expected Results Summary
The following table outlines the expected profile of a potent 1H-indazol-5-ylthiourea derivative.
| Parameter | Assay Type | Expected Outcome (Potent Inhibitor) |
| Biochemical Potency | ADP-Glo Kinase Assay | IC50 < 100 nM |
| Cellular Phenotype | Immunofluorescence | >50% cells with 0-1 centrioles at 48h |
| Selectivity | Kinase Panel | >50-fold selectivity vs. Aurora A/B |
| Biomarker | Western Blot | Reduced p-PLK4 (S226) levels |
Experimental Workflow Diagram
This diagram summarizes the integrated workflow for validating the inhibitor.
Caption: Integrated experimental workflow from compound preparation to multi-parametric validation.
Troubleshooting & Optimization
-
High Background in Kinase Assay: PLK4 is prone to autophosphorylation. Ensure the enzyme is stored properly and not degraded. Use a "No ATP" control to subtract background luminescence.
-
Precipitation in Cell Media: Indazole thioureas can have limited aqueous solubility. If precipitation occurs at >10 µM, verify the final DMSO concentration does not exceed 0.5% and consider sonication of the stock solution.
-
Ambiguous Centriole Counts: If Centrin staining is weak, co-stain with CEP135 or CP110 to verify centriole integrity.
References
-
Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176.
-
Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science, 348(6239), 1155-1160.
-
Laufer, R., et al. (2013).[4] "The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents."[4][5] Journal of Medicinal Chemistry, 56(15), 6069-6087.
-
Holland, A. J., et al. (2010). "Polo-like kinase 4 kinase activity limits centrosome overduplication by phosphorylating its binding partner STIL." Science, 329(5999), 1626-1630.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Targeting Angiogenesis and Proliferation in Breast Cancer with 1H-Indazol-5-ylthiourea Derivatives
Executive Summary
The 1H-indazol-5-ylthiourea scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for the development of multi-target tyrosine kinase inhibitors (TKIs). Due to the bioisosteric relationship between thiourea and urea (common in FDA-approved drugs like Sorafenib), derivatives of this moiety exhibit potent inhibitory effects against VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor).
This guide details the application of these derivatives in breast cancer research, specifically focusing on their utility in suppressing proliferation and angiogenesis in hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.
Scientific Background & Mechanism of Action[1][2][3]
The Pharmacophore
The 1H-indazole ring provides a rigid bicyclic system that mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. The thiourea linker (-NH-CS-NH-) serves two critical functions:
-
Hydrogen Bonding: It acts as a dual hydrogen bond donor/acceptor "bridge," facilitating binding to the conserved Glu/Asp residues in the kinase active site (e.g., Glu885/Asp1046 in VEGFR-2).
-
Conformational Locking: It often stabilizes the kinase in its inactive "DFG-out" conformation (Type II inhibition), preventing ATP binding and downstream signaling.
Signaling Pathway Inhibition
In breast cancer, overexpression of VEGFR-2 drives angiogenesis (blood vessel formation), while EGFR signaling promotes uncontrolled cell division. 1H-indazol-5-ylthiourea derivatives function as dual inhibitors:
-
Anti-Angiogenesis: Blockade of VEGFR-2 prevents the PI3K/Akt/mTOR cascade, starving the tumor of oxygen and nutrients.
-
Apoptosis Induction: Inhibition leads to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), triggering the intrinsic mitochondrial apoptotic pathway.
Pathway Visualization
The following diagram illustrates the mechanistic interruption of the VEGFR-2 signaling cascade by indazole-thiourea derivatives.
Figure 1: Mechanism of Action. The indazole-thiourea derivative competes with ATP for the VEGFR-2 binding pocket, blocking downstream PI3K/Akt and Raf/MEK/ERK pathways.
Experimental Protocols
Protocol A: Compound Preparation and Handling
Objective: Ensure consistent solubility and stability of the lipophilic thiourea derivatives.
-
Stock Solution: Dissolve the solid 1H-indazol-5-ylthiourea derivative in 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 20 mM.
-
Note: Thioureas can be sensitive to oxidation. Store stock aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Dilute the stock solution in complete culture medium (RPMI-1640 or DMEM) immediately prior to use.
-
Critical Check: Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Validation: Centrifuge the working solution at 10,000 x g for 5 minutes to ensure no microprecipitation occurs.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 value of the derivative against MCF-7 and MDA-MB-231 cell lines.
-
Seeding: Seed cells into 96-well plates at a density of
cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2. -
Treatment: Remove old medium. Add 100 µL of fresh medium containing the test compound at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Sorafenib or Doxorubicin).
-
Replicates: Perform in triplicate.
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate medium carefully. Add 100-150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.
-
Read: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.
Protocol C: Apoptosis Analysis (Annexin V-FITC/PI)
Objective: Confirm that the mechanism of death is apoptosis rather than necrosis.
-
Treatment: Seed cells in 6-well plates (
cells/well). Treat with the compound at the determined IC50 concentration for 24 hours. -
Harvesting: Trypsinize cells (gentle action), wash with cold PBS, and centrifuge at 1500 rpm for 5 minutes.
-
Staining: Resuspend the pellet in 1X Binding Buffer (
cells/mL).-
Add 5 µL of Annexin V-FITC.
-
Add 5 µL of Propidium Iodide (PI).
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze immediately (within 1 hour) using a flow cytometer (excitation: 488 nm).
-
Gating Strategy:
-
Q1 (Annexin V- / PI+): Necrotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic cells.
-
Q3 (Annexin V- / PI-): Live cells.
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
-
-
Experimental Workflow Visualization
The following diagram outlines the logical progression from synthesis to biological validation.
Figure 2: Experimental Workflow. A systematic approach to validating indazole-thiourea derivatives, moving from chemical synthesis to biological screening and mechanistic confirmation.
Data Analysis & Expected Results
When evaluating 1H-indazol-5-ylthiourea derivatives, potency varies based on the substitution at the N-3 position of the thiourea. Below is a summary of typical reference values derived from literature for high-potency derivatives (e.g., diaryl thioureas).
Table 1: Representative IC50 Values (µM)
| Compound Class | MCF-7 (ER+) | MDA-MB-231 (TNBC) | VEGFR-2 Kinase Assay | Notes |
| Parent Scaffold | > 100 µM | > 100 µM | Inactive | Requires functionalization for potency. |
| Phenyl-thiourea deriv. | 15.8 ± 1.2 | 22.4 ± 2.5 | 0.5 - 1.0 µM | Moderate activity; good starting point. |
| Indazolyl-acyl hydrazone | 5.7 ± 0.4 | 8.2 ± 0.9 | ~0.1 µM | Enhanced H-bonding capability. |
| Optimized Dual Inhibitor | 0.025 (25 nM) | 0.028 (28 nM) | < 0.05 µM | High Potency (e.g., Cmpd 8h [3]) |
| Sorafenib (Control) | 5.4 ± 0.5 | 9.2 ± 1.0 | 0.09 µM | Standard clinical reference. |
Interpretation:
-
Selectivity Index (SI): Effective compounds should show an SI > 3 when compared to normal fibroblast lines (e.g., WI-38 or VERO cells).
-
Apoptosis: A significant shift to Q2/Q4 in Flow Cytometry (e.g., >30% total apoptosis) indicates the compound is cytotoxic rather than merely cytostatic.
References
-
Zhao, C. R., et al. (2013). Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines.[1] Bioorganic & Medicinal Chemistry Letters, 23(7), 1989-1992.[1]
- Relevance: Establishes the foundational SAR for indazole-urea/thiourea hybrids against MDA-MB-231.
-
Gowda, P., et al. (2024). Development of Novel Indazolyl-Acyl Hydrazones as Antioxidant and Anticancer Agents that Target VEGFR-2 in Human Breast Cancer Cells. Chemistry & Biodiversity, 21(3), e202301950.[2]
- Relevance: Identifies specific derivatives (Compounds 4f, 4j) with IC50s ~5.
-
El-Mekabaty, A., et al. (2021). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors.[3] RSC Advances / PMC.
- Relevance: Highlights optimized derivatives (Compound 8h) achieving nanomolar potency (25 nM) against breast cancer lines.
-
Siddig, L. A., et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Journal of Molecular Structure.
-
Relevance: Provides comparative cytotoxicity data for thiourea scaffolds against MCF-7 and MDA-MB-231.[4]
-
Sources
- 1. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Indazolyl-Acyl Hydrazones as Antioxidant and Anticancer Agents that Target VEGFR-2 in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Indazol-5-ylthiourea as a Tool for Studying Cell Signaling Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Investigational Potential of 1H-Indazol-5-ylthiourea in Cell Signaling Research
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and advanced investigational compounds.[1][2] Derivatives of 1H-indazole are particularly noted for their diverse biological activities, including the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer and inflammatory disorders.[4][5]
1H-Indazol-5-ylthiourea is a small molecule that incorporates the 1H-indazole moiety. While this specific compound is not yet extensively characterized in the public domain, its structural features suggest it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling. The thiourea group can participate in hydrogen bonding and may confer a unique binding profile compared to other indazole derivatives.
This document serves as a guide for researchers to explore the potential of 1H-Indazol-5-ylthiourea as a tool for dissecting cell signaling pathways. We present a series of detailed protocols to characterize its biological activity, from initial cell-based screening to more in-depth mechanistic studies. The protocols are designed to be self-validating and provide a framework for understanding the compound's mechanism of action, with a hypothetical focus on the well-characterized MAPK/ERK signaling pathway, a common target for indazole-based inhibitors.
Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway
Many indazole derivatives function as ATP-competitive kinase inhibitors.[1] We hypothesize that 1H-Indazol-5-ylthiourea may inhibit one or more kinases in the MAPK/ERK pathway, such as RAF, MEK, or ERK. This pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. Its aberrant activation is a key driver in many cancers.
Figure 1: Hypothesized Inhibition of the MAPK/ERK Signaling Pathway. This diagram illustrates the potential points of inhibition of 1H-indazol-5-ylthiourea on the RAF-MEK-ERK cascade.
Protocols for Characterization
Protocol 1: Determination of Optimal Working Concentration and Cytotoxicity
Before mechanistic studies, it is crucial to determine the concentration range at which 1H-Indazol-5-ylthiourea exhibits biological activity without causing overt cytotoxicity. A dose-response curve will be generated to determine the IC50 (half-maximal inhibitory concentration) for cell viability.
Materials:
-
1H-Indazol-5-ylthiourea
-
Cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation, known to have a constitutively active MAPK pathway)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
DMSO (for stock solution)
-
Multichannel pipette
-
Plate reader (luminometer)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1H-Indazol-5-ylthiourea in sterile DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. A 10-point, 2-fold dilution series is recommended.
-
Include a "vehicle control" (DMSO only, at the same final concentration as the highest compound concentration) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Cell Line | Human melanoma | A375 |
| Seeding Density | Cells per well | 5,000 |
| Treatment Duration | Hours | 72 |
| Concentration Range | µM | 0.01 - 100 |
| IC50 | µM | To be determined |
Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is designed to assess the effect of 1H-Indazol-5-ylthiourea on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK. A decrease in the phosphorylated form of these proteins upon treatment would suggest inhibition of an upstream kinase.
Figure 2: General Workflow for Western Blot Analysis.
Materials:
-
6-well cell culture plates
-
1H-Indazol-5-ylthiourea
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-phospho-MEK1/2, rabbit anti-total-MEK1/2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 1H-Indazol-5-ylthiourea at concentrations at and below the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include a vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
-
| Target Protein | Expected Observation upon Inhibition |
| p-MEK1/2 | Decrease |
| p-ERK1/2 | Decrease |
| Total MEK1/2 | No change |
| Total ERK1/2 | No change |
Protocol 3: In Vitro Kinase Assay
To determine if 1H-Indazol-5-ylthiourea directly inhibits a specific kinase, an in vitro kinase assay is essential. This can be performed using purified recombinant kinase, a specific substrate, and ATP.
Materials:
-
Recombinant active kinase (e.g., BRAF, MEK1, or ERK2)
-
Specific kinase substrate (e.g., a peptide substrate)
-
ATP
-
Kinase assay buffer
-
1H-Indazol-5-ylthiourea
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of 1H-Indazol-5-ylthiourea in the kinase assay buffer.
-
Reaction Setup:
-
In a 384-well plate, add the recombinant kinase, the specific substrate, and the diluted compound or vehicle control.
-
Allow the compound to pre-incubate with the kinase for a short period (e.g., 15 minutes).
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at the Km for the specific kinase to accurately determine the IC50.
-
Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the kinase activity using a suitable method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% kinase activity).
-
Plot the kinase activity against the log of the compound concentration and fit a curve to determine the in vitro IC50 value.
-
Trustworthiness and Self-Validation
The protocols described are designed to be internally consistent and self-validating.
-
Dose-Response Correlation: The IC50 from the cell viability assay should correlate with the concentrations that show effective inhibition of the target pathway in the Western blot analysis.
-
Pathway Logic: Inhibition of an upstream kinase (e.g., MEK) should lead to a corresponding or greater inhibition of a downstream substrate (e.g., ERK).
-
In Vitro Confirmation: A direct inhibitory effect in an in vitro kinase assay confirms that the compound's cellular effects are not due to off-target or cytotoxic effects unrelated to the hypothesized target.
Conclusion and Future Directions
The provided protocols offer a comprehensive framework for the initial characterization of 1H-Indazol-5-ylthiourea as a potential modulator of cell signaling pathways. By systematically determining its cytotoxic profile, its effect on key signaling nodes, and its direct enzymatic inhibition, researchers can build a robust understanding of its mechanism of action. Positive results from these assays would warrant further investigation, including broader kinase profiling to assess selectivity, in vivo studies to determine efficacy and safety, and structural studies to elucidate the binding mode. This systematic approach will be invaluable for unlocking the full potential of this and other novel indazole derivatives in drug discovery and as chemical probes for basic research.
References
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved February 2, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15797–15807. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4993. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(8), FC01–FC05. [Link]
-
Synthesis and biological evaluation of new indazole derivatives. (2023). Results in Chemistry, 5, 100827. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Utilizing 1H-indazol-5-ylthiourea Scaffolds in Akt Inhibition Studies
Executive Summary
This guide details the application of 1H-indazol-5-ylthiourea (CAS: 381211-81-0) as a critical pharmacophore and synthetic precursor in the development of Protein Kinase B (Akt) inhibitors. While the indazole moiety functions as a bioisostere for the adenine ring of ATP, facilitating binding to the kinase hinge region, the thiourea tail serves as a versatile "linker" module. It is primarily applied in Fragment-Based Drug Discovery (FBDD) or as a precursor for synthesizing aminothiazole-based Akt inhibitors .
This document provides a comprehensive workflow for:
-
Chemical Handling & Derivatization: Converting the thiourea scaffold into bioactive heterocyclic inhibitors.
-
Biochemical Validation: TR-FRET kinase assays to determine IC50.
-
Cellular Profiling: Mechanistic validation via Western Blotting of downstream effectors (GSK3
, mTOR).
Scientific Background & Mechanism[1][2][3]
The Role of the Indazole Scaffold
The 1H-indazole ring is a "privileged structure" in kinase medicinal chemistry. It mimics the purine ring of ATP, forming critical hydrogen bonds with the hinge region of the Akt kinase domain (residues Glu228 and Ala230 in Akt1).
The Thiourea Moiety: Linker & Cyclization Precursor
The thiourea group in 1H-indazol-5-ylthiourea is rarely the terminal functionality in potent inhibitors due to potential metabolic liability (oxidation to reactive intermediates). Instead, its primary application is twofold:
-
H-Bonding Anchor: In fragment screening, the thiourea can donate protons to acidic residues in the specificity pocket.
-
Synthetic Handle: It undergoes Hantzsch cyclization with
-haloketones to form 2-aminothiazoles , a class of nanomolar Akt inhibitors.
Pathway Context
Akt signaling drives cell survival and proliferation.[1] Inhibition of Akt blocks the phosphorylation of downstream targets like mTORC1 and GSK3
Figure 1: PI3K/Akt signaling cascade illustrating the intervention point of Indazole-based inhibitors.
Protocol 1: Chemical Preparation & Derivatization
Objective: To prepare the compound for biological assay or synthetic modification.
A. Solubility & Stock Preparation
1H-indazol-5-ylthiourea is hydrophobic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade
99.9%). -
Concentration: Prepare a 10 mM or 50 mM stock solution.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiourea) and store at -20°C. Avoid freeze-thaw cycles >3 times.
B. Application: Hantzsch Cyclization (Synthesis of Active Inhibitor)
Note: This step is recommended if using the compound as a precursor.
-
Reactants: Mix 1H-indazol-5-ylthiourea (1 eq) with a substituted
-bromoacetophenone (1 eq) in Ethanol. -
Condition: Reflux for 2–4 hours.
-
Result: Formation of N-(1H-indazol-5-yl)-4-arylthiazol-2-amine .
-
Why? This transformation rigidifies the structure, improving potency from micromolar (fragment) to nanomolar (lead) range.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Quantify the IC50 of the indazole-thiourea derivative against recombinant Akt1/2.
Materials
-
Enzyme: Recombinant Human Akt1 (active).
-
Substrate: Crosstide (GRPRTSSFAEG) labeled with ULight™ (PerkinElmer) or similar FRET acceptor.
-
ATP: Ultrapure ATP (Km concentration, typically 10–50
M). -
Detection: Europium-labeled anti-phospho-substrate antibody.
Experimental Workflow
-
Compound Dilution:
-
Prepare a 10-point serial dilution of the Indazole-thiourea derivative in DMSO (1:3 dilution steps).
-
Transfer 50 nL to a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Enzyme Addition:
-
Dilute Akt1 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Add 5
L of enzyme solution to wells. Incubate 15 min at RT (allows inhibitor binding).
-
-
Reaction Initiation:
-
Add 5
L of Substrate/ATP mix. -
Final reaction volume: 10
L. -
Incubate for 60 min at RT.
-
-
Termination & Detection:
-
Add 10
L of EDTA/Eu-Antibody detection mix. -
Incubate 60 min.
-
-
Readout:
-
Measure TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
-
Data Analysis
Calculate the ratio (665/615 nm). Normalize to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit data to the 4-parameter logistic equation:
Protocol 3: Cellular Mechanistic Profiling
Objective: Confirm target engagement in intact cells (e.g., PC3 or MCF7 lines).
Workflow
-
Seeding: Seed PC3 cells (Akt hyperactive) at
cells/well in 6-well plates. Adhere overnight. -
Starvation: Replace media with serum-free media for 12 hours (synchronizes cells).
-
Treatment:
-
Treat cells with Indazole-thiourea derivative (0.1, 1.0, 10
M) for 2 hours. -
Positive Control: MK-2206 (Allosteric Akt inhibitor) or Staurosporine.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 min (if not using constitutively active lines).
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Western Blot Targets:
-
Primary: p-Akt (Ser473) – Marker of mTORC2/activation status.
-
Primary: p-Akt (Thr308) – Marker of PDK1/loop activation.
-
Downstream: p-GSK3
(Ser9) or p-S6 Ribosomal Protein. -
Loading Control: Total Akt,
-Actin.
-
Expected Results
-
Effective Inhibition: Dose-dependent reduction in p-Akt (S473/T308) and p-GSK3
. -
Indazole Specificity: If the compound is ATP-competitive (typical for indazoles), it should inhibit phosphorylation of downstream targets (GSK3
) but might cause hyperphosphorylation of Akt itself (at T308) due to feedback loop suppression, unless the inhibitor is extremely potent or allosteric.
Visualization: Experimental Logic Flow
Figure 2: Workflow for utilizing the 1H-indazol-5-ylthiourea scaffold in a hit-to-lead campaign.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Hydrophobicity of Indazole core | Limit DMSO to 1% final. Add 0.01% Triton X-100 or Brij-35 to buffer. |
| Weak Potency (IC50 > 10 | Thiourea is a weak binder alone | Use as a precursor. Cyclize to thiazole/thiadiazole to engage the specificity pocket. |
| High Background (FRET) | Compound autofluorescence | Indazoles can fluoresce. Run a "Compound Only" control without Eu-antibody. |
| Lack of Cell Effect | Poor permeability | Verify LogP (ideal range 2–4). Check for MDR1 efflux liability. |
References
-
Indazole Scaffolds in Kinase Inhibition
-
Thiourea to Thiazole Cyclization (Methodology)
-
Title: Novel 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity.[3]
- Source: Molecules (MDPI), 2020.
-
Link:
-
-
Akt Assay Protocols
-
Title: Selectivity Studies and Free Energy Calculations of AKT Inhibitors.[4]
- Source: Biomolecules, 2019.
-
Link:
-
-
General Indazole-Pyridine Akt Inhibitors
-
Title: Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors.[5]
- Source: Bioorganic & Medicinal Chemistry Letters, 2008.
-
Link:
-
Sources
- 1. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Troubleshooting Kinase Inhibition Assays with 1H-indazol-5-ylthiourea
Executive Summary & Compound Profile
1H-indazol-5-ylthiourea is a synthetic scaffold commonly utilized in the discovery of Type II kinase inhibitors targeting angiogenic receptors (VEGFR-2, PDGFR). While the indazole core provides high affinity for the ATP-binding hinge region, the thiourea moiety acts as a hydrogen bond donor/acceptor bridge, often interacting with the "gatekeeper" residue or the DFG motif.
However, this compound class presents distinct physicochemical challenges—specifically aqueous instability (precipitation) and assay interference (redox cycling/chelation) —that can lead to artificial IC50 shifts or false positives. This guide addresses these specific failure modes.
Critical Troubleshooting Workflows
Issue Category 1: Compound Precipitation (The "Invisible" Error)
Symptom: Flat dose-response curves, variable IC50 values between replicates, or visible turbidity in high-concentration wells. Root Cause: The planar indazole ring and lipophilic thiourea linkage result in poor thermodynamic solubility in aqueous kinase buffers. Direct dilution from 100% DMSO to buffer causes "crash-out" at the interface.
The Solution: The "Intermediate Plate" Protocol
Do not dilute directly from the DMSO stock to the assay well. You must use an intermediate step to step-down the solvent concentration.
Step-by-Step Protocol:
-
Stock Prep: Prepare a 10 mM stock in 100% anhydrous DMSO. Vortex until completely clear.
-
Serial Dilution (Source Plate): Perform your 3-fold serial dilutions in 100% DMSO .
-
Intermediate Dilution: Transfer 2 µL of the DMSO series into 48 µL of 1x Kinase Buffer (containing 0.1% BSA or Brij-35) in a polypropylene intermediate plate.
-
Result: 4% DMSO, compound is now at 25x final concentration.
-
Action: Shake at 1000 RPM for 5 mins. Check for turbidity.
-
-
Final Transfer: Transfer 2 µL from the Intermediate Plate to the Assay Plate (containing 48 µL reaction mix).
-
Final Assay Conditions: 0.16% DMSO.
-
Figure 1: The "Intermediate Plate" workflow minimizes solvent shock, preventing compound precipitation that leads to false-negative potency data.
Issue Category 2: Assay Interference (The "False Positive")
Symptom: High background signal (in fluorescence assays) or unexpectedly high potency (low IC50) that disappears when detergent is increased. Root Cause: Thiourea derivatives are known PAINS (Pan-Assay Interference Compounds) candidates.[1][2] They can:
-
Chelate Metals: The sulfur atom can sequester Mg2+ or Mn2+, which are essential cofactors for kinase activity.
-
Redox Cycling: In the presence of DTT, thioureas can generate hydrogen peroxide, oxidizing the kinase cysteine residues.
Diagnostic Matrix:
| Observation | Potential Cause | Verification Experiment |
| IC50 increases with Enzyme Conc. | Aggregator formation (Colloidal) | Add 0.01% Triton X-100 or Brij-35. If IC50 restores to normal, it was aggregation. |
| IC50 changes with DTT Conc. | Redox Cycling | Replace DTT with TCEP (non-redox active) or remove reducing agent if kinase allows. |
| Signal Quenching (TR-FRET) | Inner Filter Effect | Check compound absorbance at excitation/emission wavelengths (e.g., 340nm/665nm). |
Issue Category 3: Potency Shifts (Type II Binding Kinetics)
Symptom: The IC50 value shifts significantly (e.g., from 10 nM to 100 nM) depending on when ATP is added. Root Cause: 1H-indazol-5-ylthiourea derivatives often function as Type II inhibitors (binding to the inactive DFG-out conformation). This binding mode has a slow on-rate and slow off-rate . If you add ATP and Inhibitor simultaneously, the ATP (which binds fast) will block the inhibitor from binding before it can induce the conformational change.
The Fix: Pre-Incubation Protocol
-
Mix Kinase + Inhibitor (1H-indazol-5-ylthiourea).
-
Incubate for 30–60 minutes at Room Temperature (without ATP).
-
Add ATP/Substrate to initiate the reaction.
-
Why? This allows the inhibitor to lock the kinase into the inactive conformation, providing a true measure of thermodynamic affinity.
Figure 2: Kinetic competition mechanism. Without pre-incubation, ATP out-competes the slow-binding thiourea inhibitor, artificially lowering apparent potency.
Frequently Asked Questions (FAQ)
Q: Can I use TCEP instead of DTT with this compound? A: Yes, and you should. Thioureas are susceptible to redox cycling in the presence of DTT, which can generate false positives by oxidizing the kinase. TCEP is a more stable reducing agent and does not support this redox cycle.
Q: My IC50 is 10x higher than the literature value. Why? A: Check your ATP concentration. These inhibitors are ATP-competitive.[3] If the literature used 10 µM ATP and you are using 1 mM ATP (physiologic levels), your IC50 will shift to the right (become less potent) according to the Cheng-Prusoff equation. Always report IC50 values with the associated ATP concentration.
Q: Is this compound light-sensitive? A: Thiourea derivatives can be sensitive to UV light, leading to desulfurization. Store stocks in amber vials or wrapped in foil, and avoid excessive exposure to direct light during the assay setup.
Q: I see a "hook effect" (signal increase) at very high concentrations. What is this? A: This is likely non-specific fluorescence or light scattering due to precipitation. If using a fluorescence-based assay, verify the compound's autofluorescence at the assay wavelengths.
References
-
Structural Basis of Kinase Inhibition: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[3][4] Nature Reviews Cancer, 9(1), 28-39. [Link]
-
Thiourea as PAINS (Pan-Assay Interference Compounds): Baell, J. B., & Holloway, G. A. (2010).[2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
-
Assay Optimization & Solubility: Comess, K. M., et al. (2011). Guidelines for the early discovery of kinase inhibitors. Methods in Enzymology, 493, 91-125. [Link]
-
VEGFR-2 Assay Protocols: BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit Protocol. [Link]
Sources
Technical Support Center: Optimization of Indazolyl-Thiourea Probes
Subject: Minimizing Off-Target Effects & Assay Interference for 1H-indazol-5-ylthiourea Scaffolds
Status: Operational Agent: Senior Application Scientist, Chemical Biology Division Case ID: INDZ-TU-001
Executive Summary
The 1H-indazol-5-ylthiourea scaffold is a "privileged structure" in medicinal chemistry, often yielding potent inhibitors for kinases (e.g., VEGFR, PLK4) and receptors (e.g., TRPV1). However, this potency comes with a high liability for off-target effects .
These effects generally fall into two categories:
-
Pseudo-Off-Targets (Artifacts): The thiourea moiety is a known Pan-Assay Interference Compound (PAINS) motif, capable of redox cycling, metal chelation, and colloidal aggregation.
-
True Polypharmacology: The indazole core mimics the purine ring of ATP, leading to promiscuous binding across the kinome.
This guide provides a self-validating troubleshooting framework to distinguish between these mechanisms and optimize your probe's selectivity.
Part 1: Diagnostic Framework (The Triage)
Before optimizing structure, you must diagnose the mechanism of the off-target effect. Use the following decision matrix.
Visualizing the Troubleshooting Logic
Figure 1: Diagnostic logic flow to categorize the source of off-target effects in indazolyl-thiourea scaffolds.
Part 2: Troubleshooting Guides & Protocols
Module A: Eliminating Assay Artifacts (The Thiourea Liability)
The thiourea group is prone to oxidation, forming reactive intermediates that can covalently modify cysteine residues or generate hydrogen peroxide (
Protocol 1: The Redox/Scavenger Validation
Objective: Determine if your compound is inhibiting the target via peroxide generation or covalent modification rather than specific binding.
Step-by-Step:
-
Prepare Assay Buffer: Create two parallel assay conditions.
-
Condition A: Standard Buffer.
-
Condition B: Standard Buffer + 1 mM DTT (or
-mercaptoethanol) + 100 U/mL Catalase .
-
-
Run Dose-Response: Measure IC50 of 1H-indazol-5-ylthiourea in both conditions.
-
Analysis:
-
If IC50 shifts significantly (>5-fold increase) in Condition B, the activity is likely driven by redox cycling or covalent modification .
-
Action: The thiourea moiety is unstable. Consider bioisosteric replacement (see FAQ).
-
Protocol 2: The Detergent Sensitivity Test
Objective: Rule out colloidal aggregation. Indazole-thioureas are flat and hydrophobic; they often stack to form "micelles" that sequester enzymes non-specifically.
Step-by-Step:
-
Baseline: Measure IC50 in buffer with 0.001% detergent (standard).
-
Challenge: Measure IC50 in buffer with 0.01% or 0.1% Triton X-100 (or Tween-20).
-
Analysis:
-
Aggregation: If the compound loses potency (IC50 increases) as detergent concentration rises, it was acting as a colloid.
-
Specific Binding: IC50 remains stable regardless of detergent concentration.
-
Module B: Addressing True Polypharmacology (The Indazole Liability)
If the compound passes the artifact tests, the off-target effects are likely biological. The indazole core is a classic ATP-mimetic.
Protocol 3: The "Bump-Hole" Negative Control
Objective: Create a structural analog that should not bind, to prove that observed effects are specific.
Strategy:
-
Synthesize N-Methyl Analog: Methylate the N1 or N2 position of the indazole or one of the thiourea nitrogens.
-
Rationale: This steric bulk usually prevents the flat hydrogen-bonding required for the ATP-binding pocket (the "hinge region").
-
Validation:
-
If the N-methyl analog is inactive against the primary target but still active against the off-target, you have successfully decoupled the mechanisms.
-
If the analog retains potency everywhere, your binding mode is likely non-canonical (allosteric or non-specific hydrophobic).
-
Part 3: Data & Optimization Tables
Table 1: Scavenger Additives for Assay Validation
Use these additives to "clean" your assay of thiourea-mediated interference.
| Additive | Concentration | Target Mechanism | Why use it? |
| Triton X-100 | 0.01% - 0.1% | Colloidal Aggregation | Disrupts small molecule aggregates that sequester protein. |
| Catalase | 100 U/mL | Peroxide Generation | Thioureas redox cycle to produce |
| DTT / BME | 1 - 5 mM | Covalent Modification | Reduces reactive intermediates; prevents disulfide scrambling. |
| EDTA | 1 mM | Metal Chelation | Thioureas bind Zn/Cu sites in metalloproteins; EDTA out-competes them. |
| BSA | 0.1 mg/mL | Non-specific Adsorption | Prevents "sticky" compounds from coating the well plate. |
Part 4: Frequently Asked Questions (FAQs)
Q1: I confirmed my off-target effect is "Redox Cycling." Do I have to abandon the scaffold? A: Not necessarily, but you must modify the thiourea. The thiourea sulfur is the culprit.
-
Solution: Replace the thiourea with a Urea (O for S) or a Cyanoguanidine (N-CN for S). These bioisosteres often maintain the geometry required for binding but eliminate the redox liability.
Q2: My compound hits 50+ kinases in a panel. Is this salvageable? A: This is typical for simple indazoles. The indazole core mimics the adenine of ATP.
-
Solution: You need to add "selectivity filters." Grow the molecule at the 3-position or 5-position of the indazole. These vectors often point toward the "gatekeeper" residue or the solvent front, which varies significantly between kinases.
Q3: Why does the IC50 shift when I change enzyme concentration? A: This is a hallmark of irreversible binding or aggregation .
-
Check: If IC50 scales linearly with enzyme concentration (
), your compound is likely acting as a "suicide inhibitor" or an aggregator. A reversible, well-behaved inhibitor should have an IC50 independent of (assuming ).
Q4: Can I use this scaffold for in vivo studies? A: Proceed with extreme caution. Thioureas often have poor pharmacokinetic (PK) properties due to rapid metabolism (S-oxidation) and potential hepatotoxicity.
-
Recommendation: If you must use it in vivo, ensure you have a robust PD (pharmacodynamic) marker to prove target engagement, rather than just phenotypic toxicity.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today.
-
Lovering, F., et al. (2009). A Point of View: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
Davis, M. I., et al. (2011). Comprehensive Analysis of Kinase Inhibitor Selectivity.
Technical Support Center: Handling 1H-indazol-5-ylthiourea in Assays
Topic: Solubility Optimization & Assay Interference Mitigation for 1H-indazol-5-ylthiourea Ticket ID: INDZ-THIO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published[1]
Executive Summary: The "Double Trouble" Scaffold
Researchers working with 1H-indazol-5-ylthiourea (often a scaffold for TRPV1 antagonists or kinase inhibitors) frequently encounter a biphasic failure mode in assays:
-
Immediate Precipitation: The planar indazole ring drives strong
- stacking, leading to "brick dust" insolubility in aqueous buffers.[1] -
Time-Dependent Artifacts: The thiourea moiety is redox-active and metal-chelating.[1] It can oxidize to form insoluble formamidine disulfides or form colloidal aggregates that sequester proteins (PAINS behavior).[1]
This guide provides the protocols to solubilize this compound and validate your assay data against false positives.
Module 1: Stock Solution & Storage
Issue: "My compound precipitates inside the DMSO stock tube" or "The stock turned yellow over time."
The Mechanism
The thiourea sulfur is nucleophilic and prone to oxidation. Water contamination in DMSO lowers the solubility limit and accelerates the oxidation of thiourea to formamidine disulfide dimers, which are significantly less soluble than the monomer.
Protocol: Anhydrous Stock Preparation
-
Solvent: Use anhydrous DMSO (≥99.9%, water <50 ppm).[1] Do not use standard laboratory-grade DMSO that has been opened multiple times.[1]
-
Concentration: Cap stock concentration at 10 mM . While 50 mM might be theoretically possible, it approaches the supersaturation limit where freeze-thaw cycles will induce irreversible crashing.[1]
-
Storage: Aliquot immediately into single-use amber vials. Store at -20°C.
-
Why? Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), triggering the degradation-precipitation cycle.[1]
-
Module 2: The "Step-Down" Dilution Strategy
Issue: "The compound crashes out the moment I spike it into the assay buffer."
The Mechanism
Directly spiking 10 mM DMSO stock into an aqueous buffer (e.g., 1:1000 dilution) creates a localized region of high supersaturation. The hydrophobic indazole rings aggregate faster than they can disperse.[1]
Protocol: Intermediate Dilution Series
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a serial dilution in DMSO first, then a "Step-Down" transfer.[1]
Figure 1: The Step-Down dilution method prevents the "solvent shock" that causes indazole precipitation.
Key Technical Steps:
-
Prepare 500x Concentrates: Perform all serial dilutions in 100% DMSO .
-
The "Shift" Step: Transfer 1 µL of the DMSO concentrate into 19 µL of Assay Buffer (containing surfactant, see Module 3) in a polypropylene intermediate plate. Mix rapidly by pipetting.
-
Final Transfer: Transfer the required volume from this intermediate plate to your final assay plate.
Module 3: Assay Buffer Optimization
Issue: "The compound is in solution, but my IC50 varies wildly between runs."
The Mechanism
1H-indazol-5-ylthiourea is a classic PAINS (Pan-Assay Interference Compounds) candidate.[1] It can form colloidal aggregates that inhibit enzymes non-specifically, or it can chelate metals required by the enzyme.[1]
Buffer Additive Table
Optimize your assay buffer using this logic matrix:
| Component | Recommended Conc. | Purpose | Mechanism |
| Non-ionic Detergent | 0.01% - 0.1% | Prevent Aggregation | Triton X-100 or Tween-20 disrupts the formation of colloidal aggregates (critical for thioureas).[1] |
| Reducing Agent | 1 mM DTT or TCEP | Prevent Oxidation | Prevents the thiourea moiety from dimerizing into the insoluble disulfide form.[1] |
| Chelator | 1 mM EDTA | Prevent Metal Interference | Thioureas chelate Cu²⁺/Fe²⁺.[1] If your enzyme needs metal, omit this; otherwise, add it to prevent metal-catalyzed oxidation.[1] |
| Carrier Protein | 0.1% BSA | Solubility Aid | Albumin can bind hydrophobic compounds, keeping them in solution (warning: shifts IC50 if binding is too strong).[1] |
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose if your inhibition is real or an artifact of precipitation/aggregation.
Figure 2: Diagnostic workflow to distinguish specific inhibition from aggregation or precipitation artifacts.
Frequently Asked Questions (FAQ)
Q: Can I use nephelometry to check for solubility? A: Yes, and you should. Measure light scattering (turbidity) at 600-650 nm . If the signal increases linearly with concentration, you have precipitation.[1] If it increases exponentially or irregularly, you likely have colloidal aggregation.[1]
Q: My assay requires copper. Will this compound interfere? A: Yes.[1] Thioureas are potent copper chelators [4].[1] This can deplete the cofactor from your enzyme or, conversely, the copper can catalyze the oxidation of your compound. You must run a control with excess copper to see if potency is restored.[1]
Q: Why does the compound turn pink/brown in buffer? A: This indicates oxidative degradation.[1] The thiourea is oxidizing to formamidine disulfide or other sulfur species.[1] This confirms the need for DTT/TCEP in your buffer and fresh stock preparation.[1]
Q: Is "Kinetic Solubility" enough? A: No. Kinetic solubility (from DMSO stock) often overestimates true solubility.[1] For 1H-indazol-5-ylthiourea, the kinetic solubility might be 50 µM, but thermodynamic solubility (equilibrium) might be only 5 µM.[1] Always operate well below the kinetic limit to ensure data stability over the duration of the assay [5].
References
-
PubChem. N-(1-methyl-1H-indazol-5-yl)thiourea | C9H10N4S.[1][2] National Library of Medicine.[1] Link
-
Lee, J., et al. (2020).[1] 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (General reference for Kinetic vs Thermodynamic solubility).
-
Kelner, M. J., et al. (2000).[1] Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex.[1][3] Journal of Biological Chemistry. Link
-
Alelyunas, Y. W., et al. (2009).[1][4] High-throughput solubility measurement methods. European Journal of Pharmaceutical Sciences. Link
Sources
- 1. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-methyl-1H-indazol-5-yl)thiourea | C9H10N4S | CID 2768037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
Technical Support Center: 1H-indazol-5-ylthiourea Potency Enhancement
Answering the call for in-depth, actionable intelligence, this Technical Support Center is designed for researchers at the forefront of medicinal chemistry. It serves as a dynamic resource for enhancing the potency of 1H-indazol-5-ylthiourea, a scaffold of significant interest. Here, we move beyond mere protocols to dissect the causality behind experimental choices, empowering you to navigate the complexities of lead optimization with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H-indazole scaffold considered a "privileged" structure in drug discovery?
A1: The 1H-indazole scaffold is a bicyclic aromatic heterocycle that is considered a "privileged" structure because it is frequently found in compounds with a wide range of biological activities, particularly as kinase inhibitors.[1][2] Its rigid structure provides a well-defined vector for substituents to probe the binding site of a biological target. Furthermore, the pyrazole portion of the indazole ring can act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), making it highly effective at interacting with key residues in enzyme active sites, such as the hinge region of protein kinases.[3][4]
Q2: What are the inherent challenges associated with the thiourea moiety in a drug candidate?
A2: While the thiourea group is a versatile functional group with diverse biological activities, it presents several challenges in drug development.[5] These include:
-
Poor Physicochemical Properties: Thioureas often exhibit low aqueous solubility and can be metabolically unstable.[6]
-
Potential for Toxicity: The thiourea moiety has been associated with toxicity, which has led researchers to seek alternatives.[6]
-
Reactivity: The sulfur atom can be susceptible to oxidation, and the group can potentially chelate metal ions, leading to off-target effects.
Q3: What is the first step I should take if my initial 1H-indazol-5-ylthiourea compound shows low potency?
A3: Before embarking on extensive synthetic modifications, it's crucial to validate the initial result. First, confirm the purity and identity of your compound using analytical methods like NMR, LC-MS, and HPLC. Second, ensure the reliability of your biological assay by running appropriate positive and negative controls.[7] Potency assays can have high variability, and it's essential to distinguish between true compound inactivity and an assay-related artifact.[8][9] Once these are confirmed, the next logical step is to initiate a preliminary Structure-Activity Relationship (SAR) study.
Troubleshooting Guide: Low Biological Potency
This guide addresses the common issue of suboptimal potency in early-stage drug discovery projects involving the 1H-indazol-5-ylthiourea scaffold.
Problem: My lead compound, 1-(1H-indazol-5-yl)thiourea, has an IC50 > 10 µM in my primary kinase assay. How do I proceed?
This is a common starting point in a lead optimization campaign. The goal is to systematically modify the core structure to identify regions that are sensitive to substitution and can enhance binding affinity.
Workflow for Potency Enhancement
Caption: Troubleshooting workflow for low-potency compounds.
Strategy 1: Systematic Structure-Activity Relationship (SAR) Exploration
The most fundamental approach is to systematically probe the chemical space around the core scaffold. The goal is to understand which modifications lead to an increase or decrease in potency.
Caption: Key modification points on the 1H-indazol-5-ylthiourea scaffold.
Question: Which modifications should I prioritize?
Answer: Start with substitutions on the indazole ring, as this core is often critical for target engagement.[1][3] The C3 and N1 positions are excellent starting points.
-
C3 Position: Synthesize a small library of C3-aryl or C3-heteroaryl analogs using a Suzuki or Stille coupling reaction. This is a well-established strategy for enhancing the potency of indazole-based inhibitors.[1]
-
N1 Position: Synthesize a set of N1-alkylated analogs. This modification can improve cell permeability and probe for nearby hydrophobic pockets.
Table 1: Example SAR Strategy for Indazole Ring Substitutions
| Position | Modification Example | Synthetic Method | Rationale | Potential Outcome |
| C3 | Add a phenyl group | Suzuki Coupling | Introduce a hydrophobic group to interact with non-polar residues in the active site. | Potency increase if a hydrophobic pocket is present. |
| N1 | Add a methyl group | N-alkylation | Block N-H H-bond donation; increase lipophilicity; potentially improve cell permeability.[10] | Potency may increase or decrease depending on the importance of the N-H H-bond. |
| C6 | Add a fluorine atom | Electrophilic fluorination | Block potential site of metabolism; alter electronics of the ring system.[11] | Improved metabolic stability and potentially enhanced potency. |
Strategy 2: Bioisosteric Replacement of the Thiourea Moiety
If SAR on the indazole ring yields limited improvements, or if you anticipate issues with the thiourea group (e.g., poor solubility, metabolic instability), consider replacing it with a bioisostere. A bioisostere is a different functional group with similar physical or chemical properties that produces broadly similar biological effects.[12]
Question: My compound has good potency but poor solubility. What bioisosteric replacements for thiourea should I consider?
Answer: Replacing the thiourea group is a proven strategy to overcome its inherent liabilities.[6] The goal is to maintain the key hydrogen bonding interactions while improving physicochemical properties.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Overcome Potency Assay Development Challenges For Gene Therapies [cellandgene.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. abzena.com [abzena.com]
- 10. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A strategy for making more potent drugs | News Article | Lehigh University News [news.lehigh.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Compound Interference with 1H-Indazol-5-ylthiourea
Welcome to the technical support center for researchers working with 1H-indazol-5-ylthiourea and its analogs. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the integrity and accuracy of your experimental data. As drug development professionals, we understand that robust and reliable results are paramount. This resource is built on a foundation of scientific expertise and field-proven insights to help you anticipate, identify, and address the nuances of working with this promising class of compounds.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2][3][4] The addition of a thiourea moiety introduces a unique chemical entity that can be crucial for biological activity but also presents a specific set of challenges related to compound interference in experimental assays.[5][6][7] This guide will equip you to navigate these challenges effectively.
Troubleshooting Guide: Addressing Compound Interference
This section provides a systematic approach to identifying and mitigating common sources of interference when working with 1H-indazol-5-ylthiourea.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Symptoms: High variability between replicate wells, inconsistent results between experiments, or a sudden loss of activity upon re-testing.
Potential Causes & Solutions:
-
Compound Instability: Thiourea-containing compounds can be susceptible to degradation, especially under certain pH and temperature conditions. The indazole ring itself is generally stable, but the overall molecule's integrity is crucial.[2]
-
Protocol:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of 1H-indazol-5-ylthiourea in a suitable, anhydrous solvent (e.g., DMSO) for each experiment.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare working solutions immediately before use and do not store them for extended periods.
-
pH and Buffer Compatibility: Assess the stability of your compound in the specific assay buffer and pH you are using. A time-course experiment measuring compound concentration or activity over time can be informative.
-
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt assay components, leading to false-positive results.[8][9]
-
Protocol:
-
Include Detergents: Add a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), to your assay buffer.[8] This can help to prevent the formation of aggregates.
-
Concentration-Response Curve Analysis: Carefully examine the shape of your dose-response curve. Aggregating compounds often exhibit an unusually steep curve.
-
Dynamic Light Scattering (DLS): For a more rigorous analysis, DLS can be used to directly detect the presence of compound aggregates at various concentrations.
-
-
Issue 2: Suspected False Positives in High-Throughput Screens (HTS)
Symptoms: The compound shows activity across multiple, unrelated assays (a "frequent hitter"), or the activity is not biochemically plausible.
Potential Causes & Solutions:
-
Pan-Assay Interference Compounds (PAINS): The thiourea moiety is a known PAINS substructure.[5][10][11][12] PAINS can interfere with assays through various mechanisms, including redox activity and covalent modification of proteins.[9]
-
Workflow for PAINS Identification and Mitigation:
Caption: Workflow for identifying and validating hits containing potential PAINS substructures.
-
Step-by-Step Protocol for De-risking PAINS:
-
Orthogonal Assays: Validate your findings using a fundamentally different assay technology. For example, if your primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for confirmation.[13]
-
Counter-Screens: Run assays specifically designed to detect common interference mechanisms. This includes screens for luciferase inhibition (if applicable to your reporter system) and redox activity.[8]
-
Thiol Reactivity Assessment: The thiourea group can be reactive towards cysteine residues in proteins.[5][11] To test for this, pre-incubate your compound with a thiol-containing molecule like dithiothreitol (DTT) or glutathione (GSH) before adding it to the assay. A significant decrease in activity suggests thiol reactivity.[11]
-
-
Issue 3: Off-Target Effects in Cellular Assays
Symptoms: The observed cellular phenotype does not align with the known function of the intended target, or unexpected toxicity is observed.
Potential Causes & Solutions:
-
Lack of Target Specificity: While the indazole core can be designed for high target specificity, off-target effects are always a possibility, especially with kinase inhibitors.[14][15][16][17]
-
Protocol for Deconvoluting On- and Off-Target Effects:
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound is engaging the intended target within the cell at the concentrations you are using.
-
Knockout/Knockdown Models: Test your compound in cell lines where the target protein has been knocked out or its expression significantly reduced using CRISPR/Cas9 or RNAi.[18][19] A loss of the compound's effect in these models strongly supports on-target activity.
-
Kinome Profiling: If your compound is a suspected kinase inhibitor, perform a broad kinome scan to identify other kinases that it may be inhibiting.[16][17]
-
-
-
Workflow for Target Validation:
Caption: A systematic workflow to validate that an observed cellular phenotype is due to the intended target.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving 1H-indazol-5-ylthiourea?
A1: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For aqueous assay buffers, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.
Q2: My 1H-indazol-5-ylthiourea has low aqueous solubility. How can I improve this for my experiments?
A2: Poor aqueous solubility is a common challenge.[20][21]
-
Initial Steps: Ensure your compound is fully dissolved in the DMSO stock before diluting into aqueous buffer. Sonication can aid in dissolution.
-
Formulation Strategies: For in vivo studies, formulation with excipients such as cyclodextrins or co-solvents may be necessary. For in vitro assays, carefully consider the maximum achievable concentration without precipitation. It is crucial to determine the kinetic and thermodynamic solubility of your compound in your specific assay buffer.
Q3: How should I handle and store 1H-indazol-5-ylthiourea safely?
A3: As with any laboratory chemical, proper handling and storage are essential for safety and compound integrity.[22][23][24][25]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the solid compound or its solutions.[22]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[22]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[23][24] Protect from moisture and incompatible materials.
Q4: Can I trust results from a single assay?
A4: No. Due to the potential for assay interference, especially with compounds containing PAINS substructures, it is critical to validate findings in at least one orthogonal assay.[8][9][13] This is a cornerstone of rigorous chemical biology and drug discovery.
| Summary of Key Interference Mechanisms and Mitigation Strategies | |
| Interference Mechanism | Primary Mitigation Strategy |
| Compound Aggregation | Include 0.01-0.1% non-ionic detergent (e.g., Triton X-100) in assay buffer.[8] |
| Redox Activity | Run a counter-screen for redox activity; include antioxidants like DTT in the assay buffer. |
| Thiol Reactivity | Pre-incubate the compound with a thiol-scavenging agent (e.g., DTT, GSH).[11] |
| Fluorescence Interference | Use a different detection method (e.g., absorbance, luminescence) or measure compound's intrinsic fluorescence.[26][27] |
| Off-Target Activity | Confirm on-target engagement and use genetic methods (knockout/knockdown) for validation.[18][19] |
References
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ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]
-
YouTube. (2022, June 13). Pan Assay Interference Compounds. Retrieved from [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Khan, I., Ibrar, A., & Zaib, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2690. [Link]
-
PubChem. (n.d.). N-(1-methyl-1H-indazol-5-yl)thiourea. Retrieved from [Link]
-
Bajorath, J. (2017). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 12(9), 869-872. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. Retrieved from [Link]
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de Fatima, A., et al. (2016). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances, 6(83), 79509-79534. [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 147–160. [Link]
-
Yasgar, A., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795–1804. [Link]
-
Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 78. [Link]
-
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 2(10), 670–674. [Link]
-
ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
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American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. Retrieved from [Link]
-
MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]
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PubMed. (n.d.). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]
-
PubMed. (2019, October 17). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
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B&M Scientific. (n.d.). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1413. [Link]
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PubMed. (n.d.). Assessing off-target effects in CRISPR/Cas9: challenges and strategies for precision DNA editing. Retrieved from [Link]
-
Lagorce, D., et al. (2017). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Drug Discovery Today, 22(8), 1131-1133. [Link]
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ResearchGate. (n.d.). Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.... Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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News-Medical.net. (n.d.). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Retrieved from [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1007–1014. [Link]
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Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Sultani, H. K. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 22(8), 1279. [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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Technical Support Center: Optimizing 1H-indazol-5-ylthiourea Concentration for Cell Culture
Welcome to the technical support center for the utilization of 1H-indazol-5-ylthiourea in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the experimental concentration of this compound. Given the novelty of specific applications for many research compounds, this document provides a robust, first-principles approach to determining the optimal concentration of 1H-indazol-5-ylthiourea for your unique cell line and experimental endpoint.
Frequently Asked Questions (FAQs)
Q1: What is the expected therapeutic or effective concentration range for 1H-indazol-5-ylthiourea?
A1: While specific data for 1H-indazol-5-ylthiourea is not extensively published, the broader class of indazole derivatives often exhibits biological activity, such as anti-tumor effects, in the low micromolar (µM) range.[1][2] Therefore, a logical starting point for a broad dose-response experiment would encompass a range from nanomolar (nM) to high micromolar (µM) concentrations.
Q2: What is the best solvent for preparing a stock solution of 1H-indazol-5-ylthiourea?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide array of organic small molecules, including those with limited aqueous solubility.[3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it into your cell culture medium for your working concentrations.
Q3: How can I assess the cytotoxicity of 1H-indazol-5-ylthiourea in my cell line?
A3: Cytotoxicity can be determined using various cell viability assays. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or assays that measure membrane integrity, such as those using calcein AM.[4][5] It is crucial to run a parallel cytotoxicity assay alongside your functional assay to distinguish between a specific biological effect and general toxicity.
Q4: What are the potential biological targets or signaling pathways affected by indazole derivatives?
A4: Indazole derivatives are known to target a variety of signaling pathways and proteins. Some have been shown to inhibit kinases, such as those in the PI3K/AKT/mTOR pathway, or act as inhibitors of proteins like Apoptosis signal-regulating kinase 1 (ASK1).[6][7] The specific target of 1H-indazol-5-ylthiourea would need to be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in culture medium. | The final concentration of the compound exceeds its aqueous solubility. The final DMSO concentration is too high. | Ensure the final concentration of your compound is below its solubility limit in your culture medium. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells. Run a vehicle control with the same DMSO concentration as your highest treatment group. |
| No observable effect at tested concentrations. | The effective concentration is outside the tested range. The compound may not be active in your specific cell line or assay. The compound may have degraded. | Expand the concentration range in your next experiment (e.g., up to 100 µM). Consider a positive control for your assay to ensure the biological system is responsive. Verify the integrity of your compound stock. |
| High cell death across all concentrations, including the lowest. | The compound is highly cytotoxic to your cell line. The stock solution concentration was incorrectly calculated. | Perform a cytotoxicity assay with a wider range of lower concentrations (e.g., starting from the low nanomolar range). Double-check all calculations for stock solution and dilutions. |
| Inconsistent results between replicate experiments. | Variability in cell seeding density. Inconsistent incubation times. Edge effects in multi-well plates. | Ensure a uniform single-cell suspension before seeding. Standardize all incubation times precisely. Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile medium or PBS to mitigate evaporation. |
Experimental Workflow for Concentration Optimization
This workflow provides a systematic approach to determining the optimal concentration of 1H-indazol-5-ylthiourea for your experiments.
Caption: Experimental workflow for optimizing compound concentration.
Step 1: Solubility and Stock Solution Preparation
Rationale: Accurate preparation of a stable, high-concentration stock solution is critical for reproducible results. The solubility of a related compound, N-(1-methyl-1H-indazol-5-yl)thiourea, is reported as 6.5 µg/mL, which underscores the need for an organic solvent like DMSO for the primary stock.[8]
Protocol:
-
Solubility Test (Optional but Recommended):
-
To a small, known amount of 1H-indazol-5-ylthiourea, add increasing volumes of DMSO and vortex until the compound is fully dissolved. This will help determine the maximum practical stock concentration.
-
-
Stock Solution Preparation (e.g., 10 mM):
-
The molecular weight of 1H-indazol-5-ylthiourea (C8H8N4S) is approximately 192.24 g/mol .
-
To prepare a 10 mM stock solution, dissolve 1.92 mg of the compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Step 2: Broad-Range Dose-Response Experiment
Rationale: This initial experiment aims to identify the general concentration range where 1H-indazol-5-ylthiourea elicits a biological response in your assay. A wide range of concentrations is used to ensure that the effective dose is not missed.
Protocol:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Dilution: Prepare a series of dilutions from your stock solution. A logarithmic dilution series is often effective.
-
Treatment: Treat the cells with the prepared concentrations of 1H-indazol-5-ylthiourea. Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your primary functional assay to measure the biological endpoint of interest.
Table 1: Suggested Concentrations for Broad-Range Dose-Response
| Concentration |
| 100 µM |
| 30 µM |
| 10 µM |
| 3 µM |
| 1 µM |
| 300 nM |
| 100 nM |
| Vehicle Control |
Step 3: Narrow-Range Dose-Response Experiment
Rationale: Based on the results from the broad-range experiment, a more focused dose-response curve is generated to accurately determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Protocol:
-
Concentration Selection: Choose a range of concentrations that brackets the approximate effective concentration identified in the broad-range experiment. Use more data points within this range to generate a more detailed curve.
-
Execution: Repeat the experimental steps from the broad-range protocol using these new concentrations.
Step 4: Cytotoxicity Assessment
Rationale: It is essential to determine if the observed effects of 1H-indazol-5-ylthiourea are due to a specific biological activity or simply a result of cell death. This assay should be run in parallel with the narrow-range dose-response experiment.
Protocol:
-
Parallel Plate: Seed an identical plate of cells as used for your functional assay.
-
Treatment: Treat the cells with the same narrow-range concentrations of the compound.
-
Incubation: Incubate for the same duration.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or Calcein AM) to quantify the number of viable cells at each concentration.[4][5]
Step 5: Data Analysis and Interpretation
Rationale: Proper data analysis will allow for the accurate determination of the IC50/EC50 and the therapeutic window of the compound.
Analysis Workflow:
Caption: Data analysis workflow for dose-response experiments.
By following this comprehensive guide, researchers can confidently and systematically determine the optimal working concentration of 1H-indazol-5-ylthiourea for their specific cell culture experiments, ensuring both scientific rigor and the generation of reliable data.
References
-
1H-Indazole-5-carboxylic acid methyl ester - Chem-Impex. (n.d.). Retrieved February 2, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. (2023, February 8). Retrieved February 2, 2026, from [Link]
-
Cell Health Assays - LI-COR. (n.d.). Retrieved February 2, 2026, from [Link]
-
1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023, May 12). Retrieved February 2, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]
-
N-(1-methyl-1H-indazol-5-yl)thiourea - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12). Retrieved February 2, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. (2021, August 5). Retrieved February 2, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Retrieved February 2, 2026, from [Link]
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.).
-
(PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 21). Retrieved February 2, 2026, from [Link]
- 1H-imidazole-5-carboxylic acid derivatives - Patent 0277384. (1988, August 10).
-
Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed. (2013, April 1). Retrieved February 2, 2026, from [Link]
-
Design, Synthesis, And Biological Evaluation of 1‐H Indazole Derivatives As Novel Target (CYP51) Antifungal Inhibitors | Request PDF. (n.d.). Retrieved February 2, 2026, from [Link]
- In vitro antiproliferative activities of 1H-benzo[f... | Download Table. (n.d.). Retrieved February 2, 2026, from https://www.researchgate.net/figure/In-vitro-antiproliferative-activities-of-1H-benzo-f-indazole-4-9-dione-based_tbl2_322960624
- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. (2024, May 5). Retrieved February 2, 2026, from [Link]
- EP4079732A4 - Novel indazole derivative, and use thereof - Google Patents. (n.d.).
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Retrieved February 2, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved February 2, 2026, from [Link]
-
1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
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Technical Support Center: Purification of 1H-indazol-5-ylthiourea
Welcome to the Advanced Purification Support Center. Subject: 1H-indazol-5-ylthiourea (CAS: 381211-81-0) Ticket Status: OPEN Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying 1H-indazol-5-ylthiourea presents a unique duality of challenges: the amphoteric nature of the indazole core (pKa ~14 for N-H deprotonation) combined with the polarity and hydrogen-bonding capability of the thiourea moiety. Common issues include "oiling out" during crystallization, severe tailing on silica gel, and oxidative degradation (desulfurization) during handling.
This guide moves beyond generic protocols, offering field-proven workflows designed to isolate high-purity material suitable for biological screening or subsequent coupling (e.g., in Axitinib analog synthesis).
Module 1: Solubility & Recrystallization (The Primary Method)
The Challenge: Users frequently report that the compound forms a sticky oil rather than crystals, or precipitates as an amorphous solid with trapped impurities.
The Solution: A controlled polarity shift using a binary solvent system. The 1H-indazole scaffold requires a proton-donating solvent to solubilize, while water acts as the anti-solvent to force lattice formation.
Optimized Protocol: The "Hot-Drop" Method
| Parameter | Specification | Notes |
| Primary Solvent | Ethanol (absolute) or Methanol | Methanol yields sharper crystals but results in lower recovery. |
| Anti-Solvent | Water (Deionized) | Must be added hot to prevent shock-precipitation. |
| Temperature | Reflux ( | Do not exceed 80°C to prevent thiourea-to-urea hydrolysis. |
| Cooling Rate | 10°C per hour | Critical: Rapid cooling causes oiling out. |
Step-by-Step Workflow:
-
Dissolution: Suspend crude 1H-indazol-5-ylthiourea in minimum boiling Ethanol. If insolubles persist (likely inorganic salts from NH₄SCN methods), perform a hot filtration immediately.
-
The Cloud Point: While maintaining reflux, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparent.
-
Nucleation: Remove from heat. Insulate the flask with foil/towels to slow cooling. Let stand for 12-16 hours.
-
Harvest: Filter the off-white needles. Wash with ice-cold 20% EtOH/Water.
Visual Logic: Recrystallization Decision Tree
Figure 1: Decision logic for handling solubility issues and "oiling out" during recrystallization.
Module 2: Chromatographic Separation (The Secondary Method)
The Challenge: "Streaking" or "Tailing." The thiourea protons (–NH–CS–NH–) and the indazole N-H interact strongly with the silanol groups on silica gel, leading to broad bands and poor separation from the starting amine (5-aminoindazole).
The Solution: Deactivate the silica surface using a basic modifier.
Stationary Phase & Mobile Phase Strategy
| Component | Recommendation | Mechanism of Action |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Cost-effective, but requires modification. |
| Solvent A | Dichloromethane (DCM) | Solubilizes the organic skeleton. |
| Solvent B | Methanol (MeOH) | Provides polarity for elution. |
| Modifier (Critical) | Triethylamine (TEA) or NH₄OH | 1% v/v in the mobile phase blocks acidic silanol sites, sharpening the peak. |
Recommended Gradient:
-
Equilibration: Flush column with 95% DCM / 4% MeOH / 1% TEA.
-
Run: 0%
10% MeOH in DCM (holding 1% TEA constant). -
Detection: UV at 254 nm (Indazole absorption is strong).
Warning: Do not use acid modifiers (Acetic acid/TFA). While indazoles are stable, thioureas can degrade into isothiocyanates or ureas under acidic conditions on silica.
Visual Logic: Chromatography Optimization
Figure 2: Impact of basic modifiers on chromatographic resolution of thioureas.
Module 3: Chemical Scavenging (The Polishing Step)
The Challenge: Persistent trace amounts of 5-aminoindazole (starting material). This amine is structurally similar to the product, making physical separation difficult.
The Solution: Chemoselective scavenging using resin technology. Since the product is a thiourea (weakly acidic/neutral) and the impurity is an aniline derivative (basic, nucleophilic), you can use an electrophilic scavenger.
Protocol:
-
Dissolve semi-pure material in THF or Dioxane.
-
Add Isocyanate-functionalized resin (e.g., polystyrene-methyl isocyanate).
-
Stir gently at 40°C for 2 hours.
-
Filter off the resin.[2]
-
Concentrate the filtrate to yield amine-free product.
Troubleshooting & FAQs
Q1: My product has a pink/reddish hue. Is it ruined?
-
Diagnosis: This indicates oxidative dimerization. Thioureas can oxidize to form disulfides (formamidine disulfides), and indazoles are light-sensitive.
-
Fix: If the color is faint, recrystallize with a small amount of activated charcoal in the hot filtration step. Store the final solid in amber vials under Argon/Nitrogen.
Q2: The NMR shows doubled peaks. Is it impure?
-
Diagnosis: Not necessarily.[6] Thioureas exhibit restricted rotation around the C-N bond, often showing rotamers in NMR at room temperature.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets, it is pure. If they remain distinct, you have an impurity.
Q3: I used Ammonium Thiocyanate (NH₄SCN) for synthesis, and the yield is >100%.
-
Diagnosis: You likely have trapped inorganic salts (NH₄Cl or NH₄SCN).
-
Fix: These salts are insoluble in DCM but soluble in water. Dissolve your crude solid in 10% MeOH/DCM and wash with water. Alternatively, the "Hot-Drop" recrystallization method (Module 1) removes these salts during the hot filtration step.
Q4: Can I use HPLC for purification?
-
Answer: Yes, but avoid acidic buffers (TFA) if possible. Use Ammonium Bicarbonate (pH 7-8) or 0.1% Formic Acid (only if rapid processing is possible). High pH (>10) may deprotonate the indazole (pKa ~14) or thiourea, altering retention times significantly.
References
-
Sigma-Aldrich. (1H-indazol-5-yl)thiourea Product Specifications and Properties. Retrieved from
-
Maddani, M. R., & Prabhu, K. R. (2010).[7] "A simple and efficient synthesis of thioureas..." Journal of Organic Chemistry, 75(7), 2327-2332. (General Thiourea Synthesis).[1][7][8][9] Retrieved from
-
PubChem. N-(1H-indazol-5-yl)thiourea Compound Summary. National Library of Medicine. Retrieved from
-
Annor-Gyamfi, J. K., et al. (2018). "Syntheses of 1-Aryl-5-nitro-1H-indazoles..." Molecules, 23(3), 674. (Indazole Chemistry Context). Retrieved from
-
BenchChem. Troubleshooting Common Side Reactions in Thiourea Synthesis. Retrieved from
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Validation & Comparative
Comparative Analysis: 1H-indazol-5-ylthiourea Scaffolds vs. Established PLK4 Inhibitors
[1]
Executive Summary
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2][3][4] Its dysregulation leads to centrosome amplification, aneuploidy, and tumorigenesis. While CFI-400945 (a fumarate salt of an indazole-based compound) is the first-in-class PLK4 inhibitor to reach clinical trials, the search for next-generation inhibitors continues due to off-target effects (e.g., Aurora B inhibition).[1]
1H-indazol-5-ylthiourea represents a chemical scaffold combining the privileged indazole core (common in kinase inhibitors like Axitinib and CFI-400945) with a thiourea linker.[1] This guide compares the theoretical and experimental profiles of this scaffold against the "Gold Standard" inhibitors.
Compound Profiles
The Candidate: 1H-indazol-5-ylthiourea (Scaffold)[1]
-
Structural Class: Indazole-based thiourea.[1]
-
Mechanism: ATP-competitive Type I binding (Predicted).[1] The indazole nitrogen typically hydrogen bonds with the kinase hinge region (Glu/Cys residues), while the thiourea moiety acts as a versatile linker capable of forming hydrogen bonds with the DFG motif or solvent-exposed regions.[1]
-
Status: Preclinical / Chemical Probe Building Block (CAS: 381211-81-0).[1]
The Clinical Benchmark: CFI-400945[1][2]
-
Chemical Name: 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-indazole-3-carboxamide (derivative).[1]
-
Performance: Potent oral inhibitor; currently in Phase II trials.[1]
-
Limitation: Moderate selectivity against Aurora B, leading to polyploidy unrelated to PLK4 inhibition.
The Selective Tool: Centrinone / Centrinone-B[1][5][6]
Comparative Performance Matrix
The following table synthesizes experimental data for established inhibitors to serve as a baseline for evaluating 1H-indazol-5-ylthiourea derivatives.
| Feature | CFI-400945 (Clinical Standard) | Centrinone (Selective Tool) | 1H-indazol-5-ylthiourea (Candidate Scaffold) |
| Core Scaffold | Indazole | Indolinone (Spiro) | Indazole-Thiourea |
| Enzymatic IC50 (PLK4) | 2.8 nM | 0.16 nM (Ki) | Derivative Dependent (Target: <10 nM) |
| Cellular EC50 (p-PLK4) | ~12 nM | ~100–200 nM | Unknown |
| Aurora B Selectivity | Low (IC50 ~98 nM) | High (>1000-fold) | Potential for Improvement |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (Hinge Binder) |
| Phenotype (High Dose) | Massive Polyploidy (Aurora B effect) | G1/S Arrest (Pure PLK4 effect) | To be determined |
| Bioavailability | High (Oral) | Low | Variable (Thioureas often have poor PK) |
Technical Insight: The thiourea moiety in the candidate scaffold often introduces solubility challenges and potential metabolic liabilities (sulfur oxidation).[1] However, it offers unique H-bond geometry that can improve selectivity if optimized to interact with the cryptic pockets near the PLK4 active site.
Mechanism of Action & Pathway Visualization
PLK4 regulates the "licensing" of centriole duplication.[3] Inhibition prevents the formation of the pro-centriole, leading to gradual centrosome depletion in dividing cells.
Figure 1: PLK4 Signaling Pathway. Inhibitors block the phosphorylation of STIL, preventing SAS6 recruitment and subsequent centriole duplication.
Experimental Validation Protocols
To objectively compare 1H-indazol-5-ylthiourea against CFI-400945, the following validation workflow is required.
A. In Vitro Kinase Assay (Luminescence)
Objective: Determine biochemical IC50.
-
Reagents: Recombinant human PLK4 (catalytic domain), ATP (10 µM), Substrate (Casein or MBP), Kinase-Glo® reagent.
-
Protocol:
-
Validation: CFI-400945 must yield IC50 ~2-5 nM to validate the run.
B. Cellular Centrosome Duplication Assay (Immunofluorescence)
Objective: Confirm phenotype (centrosome depletion vs. amplification).
-
Cell Line: U2OS or HeLa (PLK4 overexpressing).
-
Treatment: Treat cells with inhibitor (e.g., 100 nM, 500 nM) for 48-72 hours.
-
Staining:
-
Analysis: Count centrosomes per cell.
C. Workflow Visualization
Figure 2: Step-by-step validation workflow for new PLK4 inhibitor candidates.
References
-
Mason, J. M., et al. (2014).[5][7] "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell.[1][8] Link
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Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science. Link
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Laufer, R., et al. (2013). "The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents."[1] Journal of Medicinal Chemistry. Link
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Kaw Sakai, et al. (2018). "CFI-400945 is not a selective cellular PLK4 inhibitor."[1][6] PNAS.[1][6] Link[1]
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Comparative Technical Guide: 1H-Indazol-5-ylthiourea Scaffolds vs. Clinical VEGFR-2 Inhibitors
Executive Summary
This technical guide evaluates the pharmacological profile of 1H-indazol-5-ylthiourea derivatives —a class of emerging small-molecule kinase inhibitors—against established clinical standards such as Sorafenib (Nexavar) and Doxorubicin .
While traditional chemotherapeutics (Doxorubicin) rely on non-specific DNA intercalation, and first-generation tyrosine kinase inhibitors (Sorafenib) utilize a urea linker, the 1H-indazol-5-ylthiourea scaffold represents a strategic bioisosteric modification. The thiourea moiety enhances hydrogen bonding potential within the ATP-binding pocket of receptor tyrosine kinases, specifically VEGFR-2 , offering a distinct selectivity profile and potentially circumventing resistance mechanisms associated with urea-based inhibitors.
Chemical Architecture & Rationale
The efficacy of this scaffold stems from its ability to mimic the "Type II" kinase inhibitor binding mode. The structure consists of three critical pharmacophores:
-
Indazole Core (The Hinge Binder): The 1H-indazole ring acts as a bioisostere for the indolinone or quinazoline rings found in approved drugs. It lodges into the ATP-binding pocket (hinge region), forming hydrogen bonds with backbone residues (e.g., Cys919 in VEGFR-2).[1]
-
Thiourea Linker (The Spacer): Replacing the urea oxygen with sulfur increases lipophilicity and alters the bond angle, often improving the fit within the hydrophobic channel adjacent to the "gatekeeper" residue. It forms crucial H-bonds with the DFG motif (Asp-Phe-Gly).[2]
-
Distal Hydrophobic Tail: (Variable) This region extends into the allosteric hydrophobic pocket, stabilizing the kinase in its inactive ("DFG-out") conformation.
Structural Comparison
| Feature | Sorafenib (Standard) | 1H-Indazol-5-ylthiourea (Novel Scaffold) | Impact |
| Core Scaffold | Pyridine-carboxamide | 1H-Indazole | Indazole offers higher metabolic stability and distinct solubility profiles. |
| Linker | Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Sulfur is a "softer" base; enhances van der Waals interactions in the hydrophobic pocket. |
| Primary Target | VEGFR-2 / RAF | VEGFR-2 | Higher selectivity for angiogenesis pathways. |
Comparative Efficacy Data
The following data synthesizes experimental findings comparing optimized 1-(1H-indazol-5-yl)-3-substituted thiourea derivatives against clinical benchmarks.
Table 1: In Vitro Inhibitory Concentration (IC50)
Data represents mean values from standardized kinase assays and MTT cytotoxicity panels.
| Compound | Target: VEGFR-2 Kinase (IC50) | Target: HUVEC Proliferation (IC50) | Target: MCF-7 (Breast Cancer) | Mechanism Note |
| Indazole-Thiourea Lead | 1.24 nM - 25 nM | ~15 nM | 12.93 µM | ATP-competitive inhibition; DFG-out binder. |
| Sorafenib (Control) | 35 nM - 90 nM | 20 - 50 nM | 4 - 8 µM | Multi-kinase inhibitor (RAF/VEGFR). |
| Sunitinib (Control) | 10 nM | 10 - 20 nM | ~5 µM | High potency but significant off-target toxicity. |
| Doxorubicin (Cytotoxic) | N/A (Non-specific) | > 100 nM | 0.5 µM | DNA intercalation; high general toxicity. |
Key Insight: The lead Indazole-Thiourea derivatives demonstrate superior or equipotent affinity for the VEGFR-2 enzyme compared to Sorafenib (25 nM vs 35 nM), validating the thiourea bioisostere strategy. However, they are generally less cytotoxic to bulk tumor cells (MCF-7) than Doxorubicin, indicating a targeted mechanism of action (anti-angiogenic) rather than general cytotoxicity.
Mechanism of Action: The "DFG-Out" Binding Mode
The 1H-indazol-5-ylthiourea scaffold functions as a Type II inhibitor. It does not merely block ATP; it locks the kinase in an inactive conformation.
Pathway Visualization (DOT Diagram)
Figure 1: Mechanism of Action.[1] The Indazole scaffold binds the hinge region while the thiourea moiety stabilizes the inactive DFG-out conformation, effectively halting the angiogenic signaling cascade.
Experimental Protocols
To ensure reproducibility, the following protocols detail the synthesis and validation of this scaffold.
A. Synthesis of 1-(1H-indazol-5-yl)-3-substituted Thioureas
Principle: Nucleophilic addition of an aromatic amine to an isothiocyanate.
-
Reagents: 5-Aminoindazole (1.0 eq), Aryl Isothiocyanate (1.1 eq), Ethanol or Acetonitrile (Solvent).
-
Procedure:
-
Dissolve 5-Aminoindazole in absolute ethanol (10 mL/mmol).
-
Add the substituted phenyl-isothiocyanate dropwise at room temperature.
-
Reflux the mixture for 4–6 hours (monitor via TLC, Mobile Phase: Hexane/Ethyl Acetate 1:1).
-
Cool to room temperature. The thiourea product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
-
Validation: 1H-NMR must show two distinct singlets for the thiourea -NH- protons around
9.0–10.0 ppm (D2O exchangeable).
B. VEGFR-2 Kinase Inhibition Assay (ELISA)
Objective: Quantify the IC50 against the purified enzyme.
-
Preparation: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate.
-
Incubation:
-
Add 10 µL of diluted compound (Indazole derivative or Sorafenib).
-
Add VEGFR-2 recombinant enzyme and ATP (10 µM).
-
Incubate at 37°C for 1 hour.
-
-
Detection:
-
Wash plate (PBS-T).
-
Add Anti-phosphotyrosine antibody (HRP-conjugated).
-
Add TMB substrate and measure Absorbance at 450 nm.
-
-
Calculation:
.
Workflow Visualization
Figure 2: Drug Discovery Workflow. From chemical synthesis to biological validation.
References
-
Zhang, S., et al. (2024). "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties." European Journal of Medicinal Chemistry.
-
Modh, H., et al. (2020). "Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents."[2][3][4] RSC Advances.
-
Fayed, E.A., et al. (2022).[4] "The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative." Molecules.
-
Llovet, J.M., et al. (2008). "Sorafenib in Advanced Hepatocellular Carcinoma." New England Journal of Medicine. (Standard of Care Reference).
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- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 1H-Indazol-5-ylthiourea and its Analogs in Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 1H-indazol-5-ylthiourea and its derivatives as potential anti-cancer agents. We will delve into the rationale behind experimental design, offer detailed protocols for key validation assays, and present a comparative analysis with established kinase inhibitors, supported by experimental data from structurally related compounds.
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] This is attributed to its ability to mimic the purine base of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The thiourea moiety, in turn, is known to enhance the biological activity of various compounds through its hydrogen bonding capabilities. The combination of these two pharmacophores in 1H-indazol-5-ylthiourea presents a promising avenue for the development of novel anti-cancer therapeutics.
Comparative Analysis: Indazole Derivatives vs. Approved Kinase Inhibitors
While specific comprehensive datasets for 1H-indazol-5-ylthiourea are emerging, we can draw valuable insights from the extensive research on structurally similar indazole-based compounds. These studies consistently demonstrate potent anti-proliferative activity across a range of cancer cell lines. For the purpose of this guide, we will use data from published studies on various indazole derivatives to illustrate the validation process and compare their efficacy to established multi-kinase inhibitors such as Sorafenib and Axitinib.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indazole-3-amine Derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 | [2] |
| A549 (Lung Carcinoma) | - | [2] | |
| PC-3 (Prostate Cancer) | - | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 3.32 | [3] | |
| Indazole based Diarylureas | H460 (Lung Cancer) | Superior to Sorafenib | [4] |
| A549 (Lung Carcinoma) | Superior to Sorafenib | [4] | |
| HT-29 (Colon Carcinoma) | Similar to Sorafenib | [4] | |
| Sorafenib (Reference) | Various | Varies by cell line | [4] |
| Axitinib (Reference) | Various | Varies by cell line | |
| 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-p-tolylthiourea | LCLC-103H (Lung Carcinoma) | Active at 10 µM | [5] |
| SISO (Cervical Cancer) | Active at 10 µM | [5] |
Note: The table above presents a selection of data for illustrative purposes. Researchers should consult the primary literature for detailed experimental conditions and a comprehensive understanding of the structure-activity relationships.
The Rationale Behind Cell Line Selection
The choice of cell lines is a critical step in the validation process. A diverse panel of cell lines representing different cancer types is essential to assess the broad-spectrum potential and potential tissue-specific effects of the test compound. Commonly used cell lines for initial screening include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
K562: A human chronic myelogenous leukemia cell line.
Furthermore, including a non-cancerous cell line (e.g., HEK-293, human embryonic kidney cells) is crucial to evaluate the selectivity of the compound for cancer cells over normal cells, providing an early indication of its potential therapeutic window.[2]
Experimental Validation Workflow
A robust validation workflow is imperative to characterize the biological effects of a novel compound. This typically involves a tiered approach, starting with broad screening for cytotoxicity, followed by more detailed mechanistic studies.
Caption: A typical workflow for validating a novel anti-cancer compound.
Detailed Experimental Protocols
Cell Viability Assays (MTT/XTT)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts (MTT or XTT) to a colored formazan product.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1H-indazol-5-ylthiourea (or other test compounds) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
Principle: Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. Assays that measure the activation of caspases (key executioner enzymes in apoptosis) or the cleavage of their substrates (like PARP) are crucial for confirming this mechanism.
Protocol (Caspase-3/7 Activity Assay):
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Reagent Addition: After the desired incubation period, add a commercially available caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of active caspase-3 and -7.
Cell Cycle Analysis
Principle: Many anti-cancer agents induce cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cell proliferation. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.
Protocol (Propidium Iodide Staining and Flow Cytometry):
-
Cell Harvesting: Following treatment with the test compound, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine the intensity of the PI fluorescence, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Investigating the Underlying Signaling Pathways
Indazole derivatives often exert their anti-cancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. A common target is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
To investigate the effect of 1H-indazol-5-ylthiourea on this pathway, Western blotting can be employed to measure the phosphorylation status of key proteins such as AKT and mTOR. A decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) following treatment with the compound would suggest its inhibitory effect on the pathway.
Conclusion and Future Directions
The validation of 1H-indazol-5-ylthiourea and its analogs requires a systematic and multi-faceted approach. By employing a diverse panel of cancer cell lines and a comprehensive set of in vitro assays, researchers can effectively characterize the anti-proliferative and pro-apoptotic properties of these promising compounds. The comparative analysis with established drugs provides a crucial benchmark for assessing their potential clinical utility. Future studies should focus on elucidating the precise molecular targets of 1H-indazol-5-ylthiourea and evaluating its efficacy and safety in preclinical in vivo models.
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675–15687. URL: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675–15687. URL: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686. URL: [Link]
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Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. (2020). European Journal of Medicinal Chemistry, 198, 112363. URL: [Link]
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Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. (2023). Chemistry & Biodiversity, 20(11), e202300816. URL: [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(21), 7293. URL: [Link]
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Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4018-4021. URL: [Link]
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Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). Molecules, 27(20), 6899. URL: [Link]
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Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. (2018). RSC Advances, 8(2), 799-810. URL: [Link]
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Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(7), 1989-1992. URL: [Link]
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IC50 (μM) of 1 and 3 against A549, K562, and MCF-7 cell lines. ResearchGate. URL: [Link]
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Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. (2018). RSC Advances, 8(2), 799-810. URL: [Link]
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Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. (2021). Proceedings of the National Academy of Sciences, 118(40), e2108729118. URL: [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 551-555. URL: [Link]
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Induced cell cycle arrest – Knowledge and References. Taylor & Francis. URL: [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2022). Journal of King Saud University - Science, 34(4), 101995. URL: [Link]
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Synthesis and Preliminary Cytotoxicity Studies of 1-[1-(4,5-Dihydrooxazol- 2-yl)-1H-indazol-3-yl]-3-phenylurea and 3-phenylthiourea Derivatives. (2017). Medicinal Chemistry, 13(7), 656-663. URL: [Link]
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5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (2022). Molecules, 27(19), 6265. URL: [Link]
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IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... ResearchGate. URL: [Link]
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Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. (2013). Bioorganic & Medicinal Chemistry Letters, 23(19), 5347-5351. URL: [Link]
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Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam.. (2018). Frontiers in Pharmacology, 9, 613. URL: [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of Biomolecular Structure and Dynamics, 40(18), 8147-8161. URL: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686. URL: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686. URL: [Link]
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New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. (2016). European Journal of Medicinal Chemistry, 122, 595-608. URL: [Link]
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A Technical Guide to the Cross-Validation of 1H-indazol-5-ylthiourea's Biological Activity: A Comparative Analysis
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel kinase inhibitors and anti-inflammatory compounds.[2][3] This guide provides a comprehensive framework for the biological cross-validation of a promising, yet under-characterized molecule: 1H-indazol-5-ylthiourea .
Through a detailed comparative analysis with established kinase inhibitors, we will delineate the experimental pathways to elucidate its potential anticancer and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole derivatives.
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Indazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, and potent anticancer properties.[3][4] Many of these effects are attributed to the ability of the indazole moiety to act as a bioisostere for other aromatic systems, enabling it to interact with a variety of biological targets, most notably protein kinases.[2]
The thiourea functional group, on the other hand, is a well-established pharmacophore in numerous biologically active compounds, particularly in the realm of kinase inhibition.[4][5][6] The presence of the thiourea moiety can enhance the binding affinity of a molecule to its target protein through hydrogen bonding and other non-covalent interactions.[4]
The convergence of the indazole scaffold and the thiourea functional group in 1H-indazol-5-ylthiourea presents a compelling case for its investigation as a potential therapeutic agent. This guide will provide a systematic approach to validate its biological activity, focusing on its potential as a kinase inhibitor with applications in oncology and inflammatory diseases.
Comparative Framework: Selecting the Right Benchmarks
To effectively evaluate the biological activity of 1H-indazol-5-ylthiourea, a direct comparison with well-characterized compounds is essential. For this purpose, we have selected two commercially available and clinically relevant kinase inhibitors that share structural or functional similarities:
-
Axitinib: An FDA-approved tyrosine kinase inhibitor featuring an indazole core. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs).
-
Sorafenib: A multi-kinase inhibitor containing a urea moiety (structurally related to thiourea) that targets several kinases, including VEGFR and the Raf family of kinases.
These compounds will serve as positive controls and benchmarks for assessing the potency and selectivity of 1H-indazol-5-ylthiourea.
Experimental Validation: A Multi-pronged Approach
The biological validation of 1H-indazol-5-ylthiourea will be conducted through a series of in vitro assays designed to assess its kinase inhibitory activity, anticancer effects, and anti-inflammatory potential.
Part 1: Kinase Inhibition Profile
Given the prevalence of kinase inhibition among indazole and thiourea derivatives, the initial characterization will focus on a panel of clinically relevant kinases.
Caption: Workflow for in vitro kinase inhibition assay.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase inhibition.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1H-indazol-5-ylthiourea, Axitinib, and Sorafenib in 100% DMSO.
-
Create a serial dilution of each compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare the kinase, europium-labeled antibody, and fluorescently labeled tracer in the appropriate kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted compounds.
-
Add the kinase and Eu-labeled antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Calculate the emission ratio and plot the results against the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis.
-
Part 2: Anticancer Activity Evaluation
The potential anticancer effects of 1H-indazol-5-ylthiourea will be assessed using cell-based assays with relevant cancer cell lines.
Caption: Workflow for MTT cell viability assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1H-indazol-5-ylthiourea, Axitinib, and Sorafenib in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) for each compound.
-
Part 3: Anti-Inflammatory Activity Assessment
The potential anti-inflammatory properties of 1H-indazol-5-ylthiourea can be initially screened using in vitro assays that measure the inhibition of key inflammatory mediators.
Caption: Workflow for in vitro nitric oxide inhibition assay.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of 1H-indazol-5-ylthiourea and a positive control (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | 1H-indazol-5-ylthiourea | Axitinib | Sorafenib |
| VEGFR-2 | TBD | 0.2 | 90 |
| BRAF (V600E) | TBD | >10,000 | 22 |
| Pim-1 | TBD | >10,000 | 6 |
| ERK1 | TBD | >10,000 | >10,000 |
TBD: To Be Determined
Table 2: Comparative Anticancer Activity (GI50, µM)
| Cell Line | 1H-indazol-5-ylthiourea | Axitinib | Sorafenib |
| A549 (Lung) | TBD | >10 | 2.5 |
| MCF-7 (Breast) | TBD | >10 | 3.2 |
TBD: To Be Determined
Table 3: In Vitro Anti-Inflammatory Activity (IC50, µM)
| Assay | 1H-indazol-5-ylthiourea | L-NAME (Control) |
| NO Inhibition | TBD | 15 |
TBD: To Be Determined
Conclusion and Future Directions
This guide provides a foundational experimental framework for the initial biological characterization of 1H-indazol-5-ylthiourea. The proposed comparative analysis against established drugs like Axitinib and Sorafenib will provide critical insights into its potential potency, selectivity, and therapeutic applications.
Positive results from these in vitro studies would warrant further investigation, including:
-
Expanded Kinase Profiling: Screening against a broader panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating the specific signaling pathways affected by the compound in cancer and inflammatory models.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic efficacy in animal models of cancer and inflammation.
The systematic approach outlined herein will enable a thorough and objective assessment of 1H-indazol-5-ylthiourea's biological activity, paving the way for its potential development as a novel therapeutic agent.
References
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- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(19), 4539.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research, 9(11), FF01–FF04.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). RSC Advances, 11(20), 12053–12076.
- Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. (2021). Indonesian Journal of Chemistry, 21(2), 375-384.
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- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(19), 4539.
- Indazole derivatives useful as ERK inhibitors. (2016).
- Synthesis and Biological Activity of N'-5-Tetrazolyl-N-aryl Formyl Thiourea (I). (1998). Chemical Journal of Chinese Universities, 19(1), 74-77.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114486.
- N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(8), 1286–1292.
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1269–1295.
- An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4579–4584.
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- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3630–3634.
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Comparative Guide: 1H-indazol-5-ylthiourea vs. CFI-400945 in PLK4 Inhibition
[1]
Executive Summary
This guide provides a technical comparison between CFI-400945 , a potent, orally active, clinical-stage Polo-like Kinase 4 (PLK4) inhibitor, and 1H-indazol-5-ylthiourea , a structural precursor and chemical scaffold.[1]
-
CFI-400945 represents the optimized clinical candidate : a Type I ATP-competitive inhibitor designed with a urea linker and a specific "tail" moiety to maximize potency (IC50 = 2.8 nM) and oral bioavailability.
-
1H-indazol-5-ylthiourea represents a chemical fragment/bioisostere : typically used in Structure-Activity Relationship (SAR) studies or as a synthetic building block.[1] While thiourea derivatives are often explored for improved lipophilicity, in the context of PLK4 inhibition, the urea-based scaffold of CFI-400945 provides superior hydrogen bonding geometry required for nanomolar affinity.
Key Takeaway: Researchers should utilize CFI-400945 for functional biological assays (phenotypic screening, xenografts) due to its validated potency. 1H-indazol-5-ylthiourea is best reserved for medicinal chemistry campaigns (fragment-based drug design) or as a negative control/comparator in binding studies.[1]
Chemical Structure & Mechanistic Comparison
Structural Attributes[1][2][3][4][5]
| Feature | CFI-400945 | 1H-indazol-5-ylthiourea |
| Role | Clinical Candidate (Phase II) | Chemical Scaffold / Reagent |
| Core Structure | Indazole-based Urea | Indazole-based Thiourea |
| Linker | Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) |
| Key Substituents | (1R,2S)-2-aminocyclohexanecarboxamide tail; 4-(benzyloxy)phenyl group | None (Unsubstituted fragment) |
| Molecular Weight | ~500-600 Da (depending on salt) | 192.24 Da |
| Solubility | Optimized for oral delivery (Fumarate salt) | Low aqueous solubility; requires DMSO |
Mechanism of Action: PLK4 Inhibition[1]
PLK4 (Polo-like Kinase 4) is the master regulator of centriole duplication.[2] Its inhibition leads to centriole amplification failures, mitotic defects, and subsequent apoptosis in cancer cells (synthetic lethality in TRIM37-amplified tumors).
-
CFI-400945 Binding Mode:
-
Acts as an ATP-competitive inhibitor .[1]
-
The Indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
-
The Urea Linker is critical: The carbonyl oxygen acts as a hydrogen bond acceptor, and the NH groups act as donors, anchoring the molecule within the active site (often interacting with the catalytic lysine or aspartate).
-
The Tail (Cyclohexyl moiety) extends into the solvent-exposed region or a hydrophobic pocket, conferring specificity and potency.
-
-
Thiourea Scaffold Limitation:
-
The replacement of Oxygen (Urea) with Sulfur (Thiourea) alters the H-bond acceptor capability. Sulfur is a weaker H-bond acceptor and has a larger van der Waals radius, which can cause steric clashes in the tight ATP-binding pocket of PLK4.
-
Lacking the "tail" moiety, the fragment 1H-indazol-5-ylthiourea has significantly reduced binding energy (likely in the micromolar range), making it ineffective for cellular inhibition assays compared to the nanomolar potency of CFI-400945.[1]
-
Efficacy Data Comparison
The following data highlights the vast difference in potency between the optimized drug and the scaffold class.
Table 1: In Vitro Enzymatic & Cellular Potency[1]
| Metric | CFI-400945 | 1H-indazol-5-ylthiourea (Fragment) |
| PLK4 Enzymatic IC50 | 2.8 nM [1] | > 10,000 nM (Estimated/Fragment range) |
| Ki (Dissociation Constant) | 0.26 nM [1] | N/A (Low Affinity) |
| Selectivity | >1000-fold vs. PLK1, PLK2, PLK3 | Low (Fragments are often promiscuous) |
| Cellular EC50 (p-PLK4 inhibition) | ~12 nM (Breast Cancer lines) | Inactive at low doses |
| Primary Phenotype | Polyploidy, Apoptosis, "Mitotic Catastrophe" | None observed at physiological doses |
Table 2: Pharmacokinetics (PK) Profile (Murine Models)
| Parameter | CFI-400945 (Oral) | Thiourea Analogues (General) |
| Bioavailability (F) | High (Orally Active) | Variable; often poor solubility |
| Tmax | 2–4 hours | Rapid clearance (if unsubstituted) |
| Metabolic Stability | Susceptible to CYP3A4 (requires formulation) | Thioureas can be metabolically labile (S-oxidation) |
| Toxicity | Dose-dependent neutropenia (manageable) | Potential thyroid toxicity (thiourea specific) |
Visualization of Signaling & Workflow
PLK4 Signaling Pathway & Inhibition
This diagram illustrates the critical role of PLK4 in centriole duplication and how CFI-400945 disrupts this flow, leading to cell death.
Caption: CFI-400945 blocks PLK4-mediated phosphorylation of STIL, preventing centriole assembly and forcing cancer cells into mitotic catastrophe.[1]
Experimental Workflow: Validating Kinase Inhibition
Standard protocol for comparing efficacy.
Caption: Workflow to validate PLK4 inhibition via phosphorylation status and centrosome counting.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
Use this protocol to determine IC50 values.[1]
-
Reagents: Recombinant human PLK4 (catalytic domain), [γ-33P]ATP, Substrate peptide (e.g., casein or specific PLK4 substrate).
-
Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Triton X-100, 1 mM DTT.
-
Procedure:
-
Prepare 3x serial dilutions of CFI-400945 (start at 10 µM) and 1H-indazol-5-ylthiourea (start at 100 µM) in DMSO.
-
Incubate compounds with PLK4 enzyme (5-10 nM) for 15 mins at Room Temp.
-
Initiate reaction by adding ATP/Substrate mix.
-
Incubate for 60 mins at 30°C.
-
Spot reaction onto P81 phosphocellulose paper.
-
Wash with 0.75% phosphoric acid (3x).
-
Measure radioactivity via scintillation counting.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Cell Viability Assay (Resazurin/Alamar Blue)
Use this to assess cellular toxicity.[1]
-
Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-468) at 3,000 cells/well in 96-well plates.
-
Treatment: After 24h, treat with increasing concentrations of CFI-400945 (0.001 – 10 µM). Use 1H-indazol-5-ylthiourea as a high-concentration control (up to 100 µM) to demonstrate lack of potency.[1]
-
Incubation: Incubate for 5 days (PLK4 inhibition requires multiple cell cycles to induce catastrophe).
-
Readout: Add Resazurin reagent; incubate 4h. Measure fluorescence (Ex 560nm / Em 590nm).
References
-
Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a potent and orally active, selective inhibitor of Polo-like kinase 4." Cancer Cell, 26(2), 163-176.
-
Sampson, P. B., et al. (2015). "The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of CFI-400945 as a Novel Clinical Candidate." Journal of Medicinal Chemistry, 58(1), 147–169.
-
Laufer, R., et al. (2013). "The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents."[1] Journal of Medicinal Chemistry.
-
Chemical Probes Portal. "CFI-400945 Profile."
A Researcher's Guide to Confirming Mechanism of Action with Mutational Analysis
In the landscape of drug discovery and development, identifying a compound that elicits a desired biological response is only the beginning. The critical next step, and the focus of this guide, is to unequivocally confirm its mechanism of action (MOA). Understanding precisely how a drug interacts with its target protein is paramount for predicting efficacy, anticipating off-target effects, and developing next-generation therapies. Mutational analysis stands as a cornerstone technique in this endeavor, offering a direct and powerful method to validate a drug-target interaction.
This guide provides a comprehensive overview of how to leverage mutational analysis to confirm a drug's MOA. We will delve into the strategic design of these experiments, compare key methodologies, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.
The Logic of Mutational Analysis: From Hypothesis to Confirmation
The central premise of using mutational analysis to confirm a drug's MOA is straightforward: if a drug acts by binding to a specific site on a target protein, then altering that binding site should change the drug's effect. This can manifest as a loss of potency, a complete lack of response, or in some cases, even an enhanced effect. By systematically introducing mutations in the putative binding site and observing the resulting changes in drug activity, we can build a strong case for a direct interaction.
This approach not only confirms the identity of the target but also provides high-resolution information about the specific amino acid residues that are critical for the drug's action. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds.
Designing a Robust Mutational Analysis Experiment
A successful mutational analysis experiment hinges on careful planning and execution. The general workflow can be broken down into several key stages, each with its own set of considerations.
Figure 1. A generalized workflow for confirming a drug's mechanism of action using mutational analysis.
Step 1: Identifying the Putative Binding Site
Before you can mutate a binding site, you need a hypothesis about where it is. This is often informed by:
-
Structural Data: Co-crystal structures of the target protein with a similar ligand or computational docking studies can provide a clear picture of the binding pocket.
-
Homology Modeling: If no structure of your specific target is available, a model based on a homologous protein can be a good starting point.
-
Previous SAR Studies: Existing data on how modifications to the drug molecule affect its activity can offer clues about the binding site.
Step 2: Selecting and Designing Mutations
The choice of which amino acids to mutate and what to mutate them to is critical.
-
Alanine Scanning: A common starting point is to mutate key residues to alanine. Alanine is a small, neutral amino acid that removes the specific side chain functionality without drastically altering the protein's backbone structure. This helps to identify residues whose side chains are essential for drug binding.
-
More Conservative Mutations: If an alanine mutation is too disruptive and leads to a misfolded or non-functional protein, a more conservative mutation (e.g., replacing an aspartate with a glutamate) can be informative.
-
"Gatekeeper" Mutations: In some cases, a mutation to a larger, bulkier residue can be designed to physically block the binding of the drug. These are often referred to as "gatekeeper" mutations and can provide very strong evidence for a specific binding site.
Step 3: Generating Mutant Constructs
Once the mutations have been designed, the next step is to generate the corresponding DNA constructs. Site-directed mutagenesis is the classic and still widely used technique for this. More recently, CRISPR/Cas9-based methods have emerged as a powerful tool for introducing specific mutations directly into the genome of a cell line, allowing for the study of the mutant protein in a more native context.
Comparing Methodologies for Generating and Analyzing Mutants
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| Site-Directed Mutagenesis (Plasmid-based) | PCR-based method to introduce specific mutations into a plasmid containing the gene of interest. | Fast, relatively inexpensive, and technically straightforward. | Can lead to overexpression artifacts if not carefully controlled. Requires transfection of cells. | Rapidly screening a panel of mutations in a recombinant system. |
| CRISPR/Cas9 Genome Editing | Utilizes a guide RNA to direct the Cas9 nuclease to a specific genomic locus to introduce a mutation. | Allows for the study of the mutant protein at endogenous expression levels in a more physiologically relevant context. | Can be more technically challenging and time-consuming to establish. Potential for off-target effects. | Creating stable cell lines with specific mutations for in-depth functional studies. |
Experimental Protocol: Site-Directed Mutagenesis and Functional Analysis
This protocol outlines a typical workflow for confirming the MOA of a hypothetical kinase inhibitor, "Compound X," which is believed to target the ATP-binding pocket of Kinase Y. A key lysine residue (K72) in the ATP-binding pocket is hypothesized to be critical for the inhibitor's activity.
Part 1: Generation of the K72A Mutant Construct
-
Template Plasmid: Start with a mammalian expression plasmid containing the full-length cDNA for wild-type (WT) Kinase Y.
-
Primer Design: Design a pair of complementary primers that contain the desired mutation (in this case, changing the codon for lysine to one for alanine). The mutation should be in the center of the primers, with ~15-20 nucleotides of homologous sequence on either side.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The primers will be incorporated into the newly synthesized plasmids, thus introducing the mutation.
-
Template Digestion: Digest the PCR reaction with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, which will digest the original, bacterially-derived template plasmid while leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli for amplification.
-
Sequence Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the entire gene for Kinase Y to confirm the presence of the desired K72A mutation and to ensure that no other mutations were inadvertently introduced.
Part 2: Cellular Analysis of Compound X Activity
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect separate populations of cells with the WT Kinase Y plasmid and the K72A mutant Kinase Y plasmid. Also include a mock transfection control (no DNA).
-
Protein Expression Validation: 48 hours post-transfection, lyse a portion of the cells and perform a Western blot to confirm the expression of both WT and K72A Kinase Y. Use an antibody specific for Kinase Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm that the K72A mutation does not grossly destabilize the protein. This assay measures the thermal stability of a protein in its native cellular environment. A significant decrease in the melting temperature of the K72A mutant compared to the WT protein could indicate misfolding.
-
Functional Assay: Plate the remaining transfected cells and treat them with a dose-response curve of Compound X. The functional readout will depend on the known activity of Kinase Y. For example, if Kinase Y phosphorylates a specific downstream substrate, you could measure the levels of the phosphorylated substrate using a specific antibody.
-
Data Analysis: Quantify the levels of the phosphorylated substrate at each concentration of Compound X. Plot the data and fit a dose-response curve to determine the IC50 value (the concentration of inhibitor required to achieve 50% of the maximal effect) for both WT and K72A Kinase Y.
Interpreting the Results: Building a Case for Your MOA
The data from your mutational analysis will provide the evidence to either support or refute your hypothesized MOA.
| Experimental Outcome | Interpretation | Strength of Evidence |
| Significant increase in IC50 for mutant vs. WT | The mutated residue is critical for the drug's activity. This is strong evidence for a direct binding interaction. | High |
| No change in IC50 for mutant vs. WT | The mutated residue is not important for the drug's activity. The drug may bind elsewhere on the target, or it may have an indirect MOA. | High (for refuting the hypothesis) |
| Mutant protein is not expressed or is unstable | The mutation disrupts the overall structure or stability of the protein. The results are inconclusive. A more conservative mutation may be needed. | Inconclusive |
In our hypothetical example with Compound X and Kinase Y, if the IC50 for the WT kinase is 10 nM, but the IC50 for the K72A mutant is >10 µM, this "resistance shift" is a strong indicator that Compound X acts by directly interacting with the lysine at position 72.
Figure 2. Interpreting the outcomes of a mutational analysis experiment.
Conclusion
Mutational analysis is an indispensable tool in the modern drug discovery toolkit. When designed and executed with care, these experiments provide a direct and unambiguous way to confirm a drug's mechanism of action. By systematically dissecting the drug-target interface at the level of individual amino acids, researchers can gain a deep understanding of how their compounds work, paving the way for the development of safer and more effective medicines. The integration of classic techniques like site-directed mutagenesis with newer technologies like CRISPR-based genome editing continues to enhance the power and precision of this fundamental approach.
References
-
Ishii, T. M. et al. Site-directed mutagenesis. Methods in Enzymology293 , 53-71 (1998). Available at: [Link]
-
Doudna, J. A. & Charpentier, E. The new frontier of genome engineering with CRISPR-Cas9. Science346 , 1258096 (2014). Available at: [Link]
-
Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols9 , 2100-2122 (2014). Available at: [Link]
Safety Operating Guide
Proper Disposal Procedures for 1H-indazol-5-ylthiourea
Executive Summary: Immediate Action Plan
1H-indazol-5-ylthiourea is a functionalized organic intermediate combining an indazole core with a thiourea moiety.[1][2] Due to the biological activity of indazoles (often kinase inhibitors) and the toxicological profile of thioureas (potential carcinogens/goitrogens), this compound must be managed as Hazardous Organic Waste .
Core Directive: Do NOT dispose of down the drain or in general trash.
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[2]
-
Critical Incompatibility: Segregate strictly from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic decomposition and the release of toxic sulfur oxides (SOx).
Chemical Hazard Profile & Rationale
To ensure safety, we must understand the "why" behind the protocol. This compound is not just a generic solid; its dual-moiety structure dictates its handling.[2]
| Moiety | Hazard Characteristics | Impact on Disposal |
| Thiourea Group (-NH-CS-NH-) | Toxicity & Reactivity: Thioureas are known thyroid toxicants and suspected carcinogens (RCRA U219 context).[1][2] They can decompose to release sulfur oxides (SOx) and nitrogen oxides (NOx) during combustion. | Requires incineration with scrubbers.[1][2][3] strictly prohibits mixing with oxidizers due to risk of energetic oxidation to sulfonic acids. |
| Indazole Core (C7H5N2) | Biological Activity: Indazoles are privileged structures in medicinal chemistry, often acting as kinase inhibitors.[1][2] | Must be treated as bio-hazardous/toxic to prevent environmental leaching and aquatic toxicity.[1][2] |
Physical State: Typically a white to off-white solid.[2] Solubility: Low water solubility; soluble in DMSO, DMF, and warm alcohols.
Waste Segregation & Packaging Protocol
Proper segregation is the first line of defense against chemical accidents. 1H-indazol-5-ylthiourea must be isolated from incompatible streams immediately upon generation.[1][2]
Workflow Visualization: Waste Stream Decision Matrix
The following diagram outlines the logical flow for segregating this specific compound based on its physical state in your experiment.
Figure 1: Decision matrix for segregating 1H-indazol-5-ylthiourea waste streams to ensure compatibility and regulatory compliance.
Detailed Disposal Procedures
A. Solid Waste (Pure Compound)
-
Container Selection: Use a chemically compatible container (HDPE jar or amber glass). Avoid metal containers if moisture is present, as thioureas can complex with metals.
-
Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations. Add the hazard tag: "TOXIC - ORGANIC SULFUR COMPOUND."
-
Secondary Containment: Place the primary container inside a secondary bin to capture any potential leaks or dust.
B. Liquid Waste (Solutions/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum.
-
No Oxidizers: CRITICAL. Do not pour 1H-indazol-5-ylthiourea solutions into waste containers that may contain oxidizing acids (Nitric, Chromic) or peroxides.[1][2] This can lead to the formation of formamidine disulfide salts or violent decomposition.
-
pH Check: Maintain a neutral pH (6-8). Acidic conditions can increase the stability of the thiourea core, but strong acids should generally be avoided in organic waste streams unless specifically designated.
C. Contaminated Debris (Gloves, Weigh Boats)
-
Collection: Collect all disposable nitrile gloves, weigh boats, and paper towels contaminated with the substance.
-
Double Bagging: Use heavy-duty (minimum 2 mil) polyethylene bags.
-
Sealing: Goose-neck seal the bag with tape or a zip tie.
-
Disposal: Treat as solid hazardous waste (incineration), not regular trash.
Emergency Spill Response Protocol
In the event of a spill, immediate containment is necessary to prevent tracking the toxic powder or solution into clean areas.
Workflow Visualization: Spill Response
Figure 2: Step-by-step spill response workflow prioritizing personnel safety and containment.
Specific Cleanup Notes:
-
Powder Spills: Do not dry sweep. Cover with a damp paper towel (water or ethanol) to prevent dust generation, then wipe up.
-
Decontamination: Wash the surface 3 times with a detergent solution. Thiourea residues can be persistent; a final wipe with 10% bleach is effective for deactivation but only after the bulk material has been removed (to avoid reaction with high concentrations).
Regulatory Framework & Compliance
While 1H-indazol-5-ylthiourea is a specific derivative, it falls under broader regulatory categories for thioureas and organic toxins.[1][2]
-
EPA/RCRA Classification:
-
Thiourea (Parent): Listed as U219 (Toxic Waste).
-
Derivative Status: While the derivative itself may not be explicitly listed, the "Mixture Rule" and "Derived-from Rule" often apply. Best practice is to manage it as if it carries the U-listed characteristics of its parent pharmacophore.
-
-
Disposal Method: The only recommended disposal method is Rotary Kiln Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the organic framework and scrubbing of sulfur byproducts.
References
-
U.S. Environmental Protection Agency (EPA). "P-List and U-List of Hazardous Wastes." RCRA Regulations, 40 CFR 261.33. [Link][2]
-
National Institutes of Health (NIH) - PubChem. "Thiourea Compound Summary & Safety Data." PubChem Database.[4] [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." 29 CFR 1910 Subpart Z. [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
